2-Chloro-3-methylpyridine-5-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(6-chloro-5-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOOKOBRTKSRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590375 | |
| Record name | (6-Chloro-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003043-40-0 | |
| Record name | (6-Chloro-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-methylpyridine-5-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3-methylpyridine-5-boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2-Chloro-3-methylpyridine-5-boronic acid, a versatile building block in modern organic chemistry and medicinal chemistry.
Core Chemical Properties
This compound is a white to almost white crystalline powder.[1] Its chemical structure features a pyridine ring substituted with a chloro group at the 2-position, a methyl group at the 3-position, and a boronic acid functional group at the 5-position. This unique arrangement of substituents imparts desirable reactivity and selectivity in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions.[1]
Quantitative Data Summary
The following table summarizes the key quantitative chemical data for this compound.
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₇BClNO₂ | [1] |
| Molecular Weight | 171.39 g/mol | [1] |
| Melting Point | 180 - 183 °C | [1] |
| Boiling Point | 333.5 ± 52.0 °C | Predicted |
| Appearance | White to almost white crystalline powder | [1] |
| CAS Number | 1003043-40-0 | [1] |
| pKa | ~7.05 ± 0.11 | Predicted for the analogous 2-fluoro-3-methylpyridine-5-boronic acid[2] |
| Solubility | Soluble in Methanol | Based on data for analogous compounds |
Synthesis and Experimental Protocols
The synthesis of substituted pyridine boronic acids can be achieved through various methods, often involving the functionalization of a pre-existing pyridine ring. A common approach involves the use of a directed ortho-metalation followed by borylation, or through palladium-catalyzed C-H activation/borylation.
General Synthetic Workflow for Substituted Pyridine Boronic Acids
Caption: General workflow for the synthesis of substituted pyridine boronic acids.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to create complex biaryl and heteroaryl structures.[1][3] These structures are of significant interest in the development of pharmaceuticals and agrochemicals.[1]
Objective: To synthesize a 5-aryl-2-chloro-3-methylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture) (5-10 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-chloro-3-methylpyridine.
Logical Relationship of Suzuki-Miyaura Coupling
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a common structural motif in a wide range of biologically active compounds and approved drugs. The ability of this compound to readily participate in the synthesis of such scaffolds makes it a valuable tool for drug discovery and development professionals.[1]
The introduction of the 2-chloro-3-methylpyridine moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The pyridine nitrogen can act as a hydrogen bond acceptor, and the chloro and methyl groups can modulate lipophilicity and metabolic stability. The boronic acid functionality itself has been explored as a pharmacophore in various drug candidates, notably in the development of enzyme inhibitors. While specific signaling pathways directly modulated by this compound are not extensively documented, its utility lies in the synthesis of compounds that target a wide array of biological pathways. For instance, derivatives of this compound may be investigated as inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.
Safety and Handling
As with all boronic acids, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex substituted pyridines. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug discovery. The ability to efficiently construct C-C bonds with this building block facilitates the exploration of novel chemical space and the development of new therapeutic agents and other functional molecules.
References
An In-depth Technical Guide to 2-Chloro-3-methylpyridine-5-boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-methylpyridine-5-boronic acid, a versatile building block in modern organic synthesis. The document details its molecular structure, physicochemical properties, and applications, with a particular focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, safety information, and a logical workflow for its use in synthetic chemistry are presented to aid researchers in its effective application.
Introduction
This compound, also known as (6-chloro-5-methylpyridin-3-yl)boronic acid, is a substituted pyridinylboronic acid that has gained significant traction as a key intermediate in the synthesis of complex organic molecules.[1] Its unique trifunctional structure, featuring a pyridine ring, a chloro substituent, a methyl group, and a boronic acid moiety, makes it a valuable reagent for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and agrochemical development.[1] The presence of the boronic acid group allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds.[1] This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic endeavors.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-, 3-, and 5-positions. The chloro group at the 2-position and the methyl group at the 3-position influence the electronic properties and reactivity of the pyridine ring. The boronic acid group at the 5-position is the key functional group for its application in cross-coupling reactions.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 1003043-40-0 |
| Molecular Formula | C₆H₇BClNO₂ |
| Molecular Weight | 171.39 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 180 - 183 °C |
| SMILES | OB(C1=CC(C)=C(Cl)N=C1)O |
| InChI | 1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3 |
Synthesis
A plausible synthetic route would start from a suitable halogenated precursor, such as 2-chloro-3-methyl-5-bromopyridine. The borylation reaction would then be carried out, followed by hydrolysis of the resulting boronate ester to yield the desired boronic acid.
Logical Workflow for the Synthesis of this compound
Caption: Plausible synthetic workflow for this compound.
Spectroscopic Data
Specific, experimentally obtained spectroscopic data for this compound is not widely published. However, predicted data based on the analysis of its structural components and comparison with similar molecules can provide valuable guidance for characterization.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and boronic acid groups. The protons of the boronic acid (-OH) will likely appear as a broad singlet and its chemical shift may vary depending on the solvent and concentration. |
| ¹³C NMR | The ¹³C NMR spectrum should display six signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the boronic acid group will show a characteristic chemical shift. |
| Mass Spectrometry | In mass spectrometry, the compound is expected to show a molecular ion peak corresponding to its molecular weight (171.39 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments. |
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.
General Suzuki-Miyaura Catalytic Cycle
References
An In-depth Technical Guide to 2-Chloro-3-methylpyridine-5-boronic acid (CAS: 1003043-40-0)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
2-Chloro-3-methylpyridine-5-boronic acid, with the Chemical Abstracts Service (CAS) number 1003043-40-0, is a substituted pyridinylboronic acid. It is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its role in constructing complex molecular architectures.[1]
| Property | Value | Reference |
| CAS Number | 1003043-40-0 | [1] |
| Synonyms | (6-Chloro-5-methylpyridin-3-yl)boronic acid | [1] |
| Molecular Formula | C₆H₇BClNO₂ | [1] |
| Molecular Weight | 171.39 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 180 - 183 °C | [1] |
| Purity | Typically ≥95% | [2][3] |
| SMILES | Cc1cc(cc(n1)Cl)B(O)O | |
| InChI Key | WWOOKOBRTKSRLV-UHFFFAOYSA-N |
Spectroscopic and Analytical Data
Expected ¹H and ¹³C NMR Data: Characterization of related compounds, such as 2-chloro-5-methylpyridine, shows distinct signals for the methyl group and the aromatic protons.[4] For this compound, one would expect to see:
-
¹H NMR: Resonances for the two aromatic protons on the pyridine ring and a singlet for the methyl group protons. The protons attached to the boronic acid group may be broad or exchangeable depending on the solvent.
-
¹³C NMR: Signals corresponding to the six carbon atoms of the substituted pyridine ring. The carbon attached to the boron atom may show broadening due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR: A broad singlet characteristic of a boronic acid.
Synthesis Protocols
The synthesis of substituted pyridinyl boronic acids can be achieved through several established methods. A common approach involves a halogen-metal exchange reaction followed by borylation.
General Synthesis Workflow for Pyridinyl Boronic Acids
Caption: General synthetic route to pyridinyl boronic acids.
Detailed Experimental Protocol for Synthesis of a Related Compound (6-Halo-Pyridin-3-yl Boronic Acid): [5]
This protocol, while for a related compound, illustrates the key steps likely involved in the synthesis of this compound.
-
Reaction Setup: A solution of the dihalopyridine precursor in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: A solution of n-butyllithium (n-BuLi) is added dropwise to the cooled solution, maintaining the low temperature to ensure regioselective halogen-metal exchange.
-
Borylation: After stirring for a specified time, a borate ester (e.g., triisopropyl borate) is added dropwise to the reaction mixture.
-
Quenching and Hydrolysis: The reaction is allowed to warm to room temperature and then quenched by the addition of an acidic solution (e.g., aqueous HCl).
-
Work-up and Purification: The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography.
Applications in Drug Discovery and Development
This compound is a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Its structure allows for precise and strategic introduction of the 2-chloro-3-methyl-5-pyridinyl moiety into a larger molecule.
Role in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, a foundational transformation in the synthesis of many pharmaceuticals.
General Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of the ALK Inhibitor Alectinib
A prominent example of the use of this compound is in the synthesis of Alectinib, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[6] ALK is a receptor tyrosine kinase, and its aberrant fusion proteins are oncogenic drivers in certain types of non-small cell lung cancer (NSCLC).
Simplified ALK Signaling Pathway
Caption: Simplified Anaplastic Lymphoma Kinase (ALK) signaling pathway and the inhibitory action of Alectinib.
Experimental Protocol: Suzuki-Miyaura Coupling in Alectinib Synthesis
The following protocol is adapted from a patent describing the synthesis of an Alectinib intermediate, demonstrating the practical application of this compound.
| Reagent/Parameter | Quantity/Condition | Molar Equiv. |
| Aryl Bromide Intermediate | 3.72 mmol | 1.0 |
| This compound | 2.98 mmol | ~0.8 |
| Palladium Catalyst (Pd(dppf)Cl₂·CH₂Cl₂) | 0.3 mmol | ~0.08 |
| Base (Potassium carbonate, 2M aq.) | 7.4 mmol | 2.0 |
| Solvent System | Toluene / Methanol (1:1) | - |
| Temperature | Not specified, likely elevated | - |
| Reaction Time | Not specified, monitored for completion | - |
Procedure:
-
To a solution of the aryl bromide intermediate and this compound in toluene and methanol, an aqueous solution of potassium carbonate is added.
-
The palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂, is then added to the mixture.
-
The reaction mixture is stirred, typically under an inert atmosphere and at an elevated temperature, until the reaction is complete (monitored by techniques such as TLC or LC-MS).
-
Upon completion, the reaction is worked up by separating the organic and aqueous layers. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.
Safety and Handling
This compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral). Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
| Hazard Classification | GHS Pictogram | Signal Word | H-Code |
| Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | Warning | H302 |
Storage: Store at room temperature in a dry, well-sealed container.[1]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions has been demonstrated in the synthesis of important targeted therapies such as the ALK inhibitor Alectinib. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and drug development professionals seeking to leverage this compound in the creation of novel and complex molecules.
References
An In-depth Technical Guide to the Physical Properties of (6-Chloro-5-methylpyridin-3-yl)boronic acid
This technical guide provides a comprehensive overview of the core physical and chemical properties of (6-Chloro-5-methylpyridin-3-yl)boronic acid, a key building block in modern synthetic chemistry. The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look at the compound's characteristics, methods for its property determination, and its synthetic context.
Core Physical and Chemical Properties
(6-Chloro-5-methylpyridin-3-yl)boronic acid is a heterocyclic organoboron compound frequently utilized in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Its physical characteristics are crucial for determining appropriate storage, handling, and reaction conditions.
The quantitative and qualitative properties of (6-Chloro-5-methylpyridin-3-yl)boronic acid are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (6-chloro-5-methylpyridin-3-yl)boronic acid | [1] |
| CAS Number | 1003043-40-0 | [1][2][3] |
| Molecular Formula | C₆H₇BClNO₂ | [1][3] |
| Molecular Weight | 171.39 g/mol | [3][4] |
| Appearance | White to off-white powder or crystalline solid. | [5][6] |
| Melting Point | 152-156°C or 180-183°C (Note: Discrepancy exists in literature). | [1][5] |
| Solubility | - Very soluble in N,N-Dimethylformamide (DMF)- Soluble in methanol- Sparingly soluble in glacial acetic acid- Very slightly soluble in chloroform- Practically insoluble in water | [5] |
| Purity | Typically ≥95% | [1][3] |
| SMILES | B(C1=CC(=C(N=C1)Cl)C)(O)O | [1] |
| InChI Key | WWOOKOBRTKSRLV-UHFFFAOYSA-N | [1] |
Experimental Protocols for Property Determination
While specific experimental data for this exact compound is proprietary to manufacturers, the following sections describe standard laboratory protocols for determining the key physical properties listed above.
The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity substance.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry (6-Chloro-5-methylpyridin-3-yl)boronic acid powder is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Büchi M-560 or a Thomas-Hoover Uni-Melt). The apparatus contains a heating block and a calibrated thermometer or digital sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2°C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point. For (6-Chloro-5-methylpyridin-3-yl)boronic acid, the observed range would be compared against the literature values (e.g., 152-156°C or 180-183°C).
Solubility is determined by adding a solute to a solvent until the saturation point is reached at a specific temperature.
Methodology: Visual Saturation Method
-
Solvent Selection: A range of standard laboratory solvents are used, including water, methanol, chloroform, and N,N-Dimethylformamide.[5]
-
Sample Measurement: A known mass of (6-Chloro-5-methylpyridin-3-yl)boronic acid (e.g., 10 mg) is placed into a vial.
-
Titration and Observation: A measured volume of the selected solvent (e.g., 0.1 mL) is added to the vial at a constant temperature (e.g., 25°C). The mixture is agitated (e.g., via vortexing) for a set period.
-
Classification: The process is repeated until the solid is fully dissolved. The solubility is then qualitatively classified based on the amount of solvent required. For example:
-
Very soluble: < 1 part solvent required per part solute.
-
Soluble: 10-30 parts solvent required.
-
Sparingly soluble: 30-100 parts solvent required.
-
Practically insoluble: > 10,000 parts solvent required.
-
Synthetic Pathway Visualization
Boronic acids are versatile intermediates in organic synthesis.[7] The general synthesis of arylboronic acids, including heterocyclic variants like (6-Chloro-5-methylpyridin-3-yl)boronic acid, often involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.[8][9]
Caption: General synthetic workflow for pyridine-based boronic acids.
References
- 1. fishersci.fi [fishersci.fi]
- 2. 6-CHLORO-5-METHYLPYRIDINE-3-BORONIC ACID | 1003043-40-0 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 6-Chloro-2-methylpyridine-3-boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. (6-chloro-5-methylpyridin-3-yl)boronic acid, CasNo.1003043-40-0 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Buy 6-Chloro-5-methylpyridine-3-boronic Acid Hydrate (EVT-13857100) [evitachem.com]
Spectroscopic and Synthetic Profile of 2-Chloro-3-methylpyridine-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
2-Chloro-3-methylpyridine-5-boronic acid is a solid, white to off-white crystalline powder at room temperature. Its key identifiers and physical properties are summarized below.
| Property | Value |
| CAS Number | 1003043-40-0 |
| Molecular Formula | C₆H₇BClNO₂ |
| Molecular Weight | 171.39 g/mol |
| Melting Point | 180 - 183 °C |
| SMILES | OB(C1=CC(C)=C(Cl)N=C1)O |
| InChI Key | WWOOKOBRTKSRLV-UHFFFAOYSA-N |
Spectroscopic Characterization Protocols
Detailed below are the standard operating procedures for acquiring the spectroscopic data necessary for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the carbon-hydrogen framework of the molecule. Due to the tendency of boronic acids to form oligomers, specific sample preparation and solvent selection are crucial for obtaining high-quality spectra.
2.1.1 ¹H and ¹³C NMR Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent. Common choices for boronic acids include methanol-d₄, DMSO-d₆, or CDCl₃. To minimize oligomerization and obtain sharper peaks, heating the sample or converting the boronic acid to its diethanolamine adduct can be considered.
-
Data Acquisition :
-
¹H NMR : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR : Acquire proton-decoupled spectra. A larger number of scans is typically required. The spectral width is generally 0 to 200 ppm.
-
-
Data Referencing : Spectra are referenced to the residual solvent peak (e.g., CHD₂OD in methanol-d₄ at 3.31 ppm for ¹H and CD₃OD at 49.0 ppm for ¹³C).
2.1.2 ¹¹B NMR Spectroscopy
¹¹B NMR is particularly useful for characterizing the boron center.
-
Instrumentation : An NMR spectrometer equipped with a boron-11 probe.
-
Sample Preparation : Similar to ¹H NMR, with 5-10 mg of the sample in a suitable solvent like water/D₂O or methanol-d₄. The pH of aqueous samples should be controlled as the chemical shift is pH-dependent.[1]
-
Data Acquisition : Acquire spectra with a spectral width appropriate for boronic acids (e.g., -40 to 40 ppm). The trigonal planar boronic acid should give a broad peak, which shifts upon conversion to the tetrahedral boronate form at higher pH.[1]
-
Data Referencing : Spectra are referenced to an external standard, typically BF₃·OEt₂ at 0.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation : As a solid, the compound can be analyzed using one of the following methods:
-
Thin Solid Film : A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of the solution is placed on a salt plate (NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[2]
-
KBr Pellet : 1-2 mg of the compound is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid powder is placed directly on the ATR crystal.
-
-
Data Acquisition : A background spectrum is first collected (with no sample in the beam path).[3] The sample is then placed in the instrument, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
-
Instrumentation : A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an appropriate ionization source.
-
Ionization Method : Electrospray ionization (ESI) is a common method for polar organic molecules. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
-
Data Acquisition :
-
Low-Resolution MS : Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight.
-
High-Resolution MS (HRMS) : Measures the m/z to several decimal places, allowing for the determination of the exact mass and, consequently, the elemental composition.[4] This is crucial for confirming the molecular formula.[4] The instrument is calibrated using a known reference compound to ensure high mass accuracy.[5]
-
-
Expected Ion : In positive ion mode ESI, the expected molecular ion would be [C₆H₇BClNO₂ + H]⁺.
Synthetic Application: Suzuki-Miyaura Cross-Coupling
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[6] The reaction couples the pyridine ring of the boronic acid with an aryl or heteroaryl halide.
The diagram below illustrates the catalytic cycle for a representative Suzuki-Miyaura coupling of this compound with a generic aryl halide (Ar-X).
The reaction proceeds through three main steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) complex.[6]
-
Transmetalation : In the presence of a base, the pyridyl group from this compound is transferred to the palladium center, replacing the halide.[6]
-
Reductive Elimination : The two organic groups (Ar and the pyridyl moiety) on the palladium complex are coupled and eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.[6]
References
An In-depth Technical Guide to the Discovery and History of Pyridine-Based Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of pyridine-based boronic acids. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of key chemical and biological processes.
Introduction: The Rise of Pyridine-Based Boronic Acids
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and biologically active molecules, owing to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. The introduction of a boronic acid moiety onto this privileged heterocycle has unlocked a vast chemical space, primarily through its utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry. Pyridine-based boronic acids are now indispensable building blocks in the synthesis of numerous drug candidates and approved medicines, targeting a wide range of diseases from cancer to infectious diseases.[1][2][3] This guide traces the historical milestones in their synthesis and explores their expanding role in medicinal chemistry.
Historical Development of Synthetic Methodologies
While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the specific development of pyridine-based boronic acids is more recent, largely driven by the advent of palladium-catalyzed cross-coupling reactions. The synthesis of these compounds has evolved significantly, addressing challenges such as the inherent instability of certain isomers.
A pivotal early method for the synthesis of aryl boronic acids involved the reaction of organometallic reagents (organolithium or Grignard reagents) with trialkyl borates, followed by hydrolysis. This fundamental approach was adapted for the preparation of pyridine-based boronic acids. A notable example is the synthesis of 3-pyridylboronic acid from 3-bromopyridine via a lithium-halogen exchange.[4][5] However, these methods often require cryogenic temperatures and can have limitations with sensitive functional groups.[4]
The landscape of pyridine-based boronic acid synthesis was revolutionized by the development of palladium-catalyzed cross-coupling reactions. The Miyaura borylation, first reported in 1995, provided a milder and more functional-group-tolerant route to aryl and vinyl boronic esters from the corresponding halides or triflates using a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[6] This method was subsequently adapted for the synthesis of pyridine boronic esters, significantly expanding their accessibility.[7]
More recently, iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of pyridine rings, obviating the need for pre-functionalized starting materials.[8][9][10][11] This method offers novel strategies for accessing previously difficult-to-synthesize isomers.[8] The timeline below highlights the key milestones in the development of these synthetic strategies.
Caption: Evolution of synthetic methods for pyridine-based boronic acids.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of pyridine-based boronic acids can be broadly categorized into three major approaches, each with its own advantages and limitations.
Halogen-Metal Exchange Followed by Borylation
This classical approach remains a cost-effective and reliable method for large-scale preparations. It typically involves the reaction of a halopyridine with an organolithium or Grignard reagent to form a pyridyl anion, which then acts as a nucleophile to attack a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid. The "in situ quench" modification, where the organometallic reagent is added to a mixture of the halopyridine and borate ester, has improved yields and functional group compatibility.[4][5]
Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via Lithium-Halogen Exchange [12]
-
A 1-L, 3-necked flask is charged with toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine.
-
The mixture is cooled to -40°C using a dry ice/acetone bath.
-
n-Butyllithium solution (2.5M in hexanes, 96 mL, 240 mmol) is added dropwise over 1 hour, maintaining the temperature at -40°C.
-
The reaction mixture is stirred for an additional 30 minutes at -40°C.
-
The reaction is allowed to warm to -20°C and then quenched by the addition of 2N HCl solution (200 mL).
-
The aqueous layer is separated and its pH is adjusted to 7.6-7.7 with 5N aqueous NaOH to precipitate the product.
-
The aqueous mixture is saturated with NaCl and extracted with THF.
-
The combined organic phases are concentrated, and the resulting solid is crystallized from acetonitrile to afford tris(3-pyridyl)boroxin, which can be hydrolyzed to 3-pyridylboronic acid.
Caption: Workflow for halogen-metal exchange and borylation.
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a versatile method for the synthesis of boronic esters from aryl halides.[6] This reaction utilizes a palladium catalyst, a diboron reagent (e.g., B₂pin₂), and a base. It offers excellent functional group tolerance and is widely used for the synthesis of various substituted pyridine boronic esters.[7][13]
Experimental Protocol: Palladium-Catalyzed Borylation of a Halopyridine
-
To a reaction vessel under an inert atmosphere, add the halopyridine, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Add a suitable solvent (e.g., dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
The crude product is purified by column chromatography to yield the pyridine boronic acid pinacol ester.
Caption: Catalytic cycle of the Miyaura borylation.
Iridium-Catalyzed C-H Borylation
Direct C-H borylation has emerged as a highly atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[8][9][10][11] Iridium complexes, often in conjunction with bipyridine-based ligands, are effective catalysts for this transformation. The regioselectivity is typically governed by steric and electronic factors.[8][11] A significant challenge with pyridine substrates is catalyst inhibition by the lone pair of the nitrogen atom, which can be overcome by substitution at the C-2 position.[9]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of a Substituted Pyridine [8][11]
-
In a glovebox, a reaction tube is charged with the iridium catalyst (e.g., [Ir(COD)OMe]₂), a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine), and the pyridine substrate.
-
Bis(pinacolato)diboron (B₂pin₂) and a solvent (e.g., cyclohexane) are added.
-
The tube is sealed and heated at a specified temperature (e.g., 80-100°C) for a designated time.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired pyridylboronic ester.
Caption: General workflow for Iridium-catalyzed C-H borylation.
Quantitative Data on Synthetic Methods
The yields of pyridine-based boronic acid synthesis are highly dependent on the chosen method, the position of the boronic acid group, and the substituents on the pyridine ring. The following tables summarize representative yields for the synthesis of 2-, 3-, and 4-pyridylboronic acids and their esters.
Table 1: Synthesis of 2-Pyridylboronic Acid Derivatives
| Method | Starting Material | Product | Yield (%) | Reference |
| Halogen-Metal Exchange | 2-Bromopyridine | 2-Pyridylboronic acid MIDA ester | 59 | [10] |
| Suzuki-Miyaura Coupling | Pyridine-2-sulfonyl fluoride | 2-(Furan-2-yl)pyridine | 89 | [14] |
| Suzuki-Miyaura Coupling | 2-Bromopyridine | 2-Phenylpyridine | 70 | [15] |
Table 2: Synthesis of 3-Pyridylboronic Acid Derivatives
| Method | Starting Material | Product | Yield (%) | Reference |
| Lithium-Halogen Exchange | 3-Bromopyridine | 3-Pyridylboronic acid | 87 | [5] |
| Lithium-Halogen Exchange | 3-Bromopyridine | 3-Pyridylboronic acid pinacol ester | 82 | [12] |
| Suzuki-Miyaura Coupling | 3-Bromopyridine | 3-Phenylpyridine | >80 | [16] |
Table 3: Synthesis of 4-Pyridylboronic Acid Derivatives
| Method | Starting Material | Product | Yield (%) | Reference |
| Halogen-Metal Exchange | 4-Bromopyridine | Pyridine-4-boronic acid | 65 | [11] |
| Suzuki-Miyaura Coupling | 4-Chloropyridine | 4-Phenylpyridine | 98 | [17] |
Applications in Drug Discovery and Signaling Pathways
Pyridine-based boronic acids are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[2][18] Their ability to participate in Suzuki-Miyaura coupling allows for the modular construction of complex molecules with diverse biological activities.[19]
Bortezomib: A Proteasome Inhibitor
A prominent example of a drug containing a boronic acid is Bortezomib (Velcade®), a dipeptidyl boronic acid used in the treatment of multiple myeloma.[20] The boronic acid moiety is key to its mechanism of action, as it reversibly inhibits the 26S proteasome, a cellular machine responsible for degrading ubiquitinated proteins.
Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, triggering a cascade of events that ultimately induce apoptosis in cancer cells. One of the key pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[20] Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. The proteasome degrades IκB, allowing NF-κB to translocate to the nucleus and activate pro-survival genes. By inhibiting the proteasome, Bortezomib prevents IκB degradation, thereby blocking NF-κB activation and promoting apoptosis.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]
- 11. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. medium.com [medium.com]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Miyaura Borylation Reaction [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of 2-Chloro-3-methylpyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-3-methylpyridine-5-boronic acid. The information presented herein is synthesized from established principles of boronic acid chemistry and data available for structurally related compounds. This document is intended to guide researchers in handling, storing, and utilizing this reagent to ensure its integrity and performance in chemical synthesis and drug development workflows.
Core Concepts in Stability
This compound, like other arylboronic acids, is susceptible to several degradation pathways that can impact its purity, reactivity, and shelf-life. The primary modes of degradation are protodeboronation and oxidation. The stability of this compound is influenced by various factors including pH, temperature, light, and the presence of moisture and oxidizing agents.
Protodeboronation: This is a significant degradation pathway for many heteroarylboronic acids, involving the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[1] This process is often catalyzed by acidic or basic conditions and can be accelerated by the presence of moisture.[1][2] For pyridine boronic acids, the position of the boronic acid group is critical; 2-pyridyl boronic acids are particularly prone to rapid protodeboronation under neutral pH conditions through a unimolecular fragmentation mechanism involving a zwitterionic intermediate.[1][3] While the target molecule is a 3-pyridyl boronic acid derivative, which is generally more stable than the 2-pyridyl isomers, the potential for protodeboronation under harsh conditions should not be disregarded.
Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (2-Chloro-3-methyl-5-hydroxypyridine) and boric acid.[2][4] This process can be initiated by atmospheric oxygen, reactive oxygen species (e.g., hydrogen peroxide), or other oxidizing agents.[5][6] The rate of oxidation can be influenced by pH and the electronic properties of the substituents on the aromatic ring.[6] Electron-withdrawing groups, such as the chloro substituent in the target molecule, can facilitate oxidative deboronation.[6]
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydride trimers known as boroxines. This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water. While often not considered degradation in the strictest sense, the formation of boroxines can affect the solubility and reactivity of the material.
The following diagram illustrates the primary degradation pathways for a generic arylboronic acid, which are applicable to this compound.
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the quality and extending the shelf-life of this compound. The following recommendations are based on general best practices for boronic acids.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Low temperatures slow down the rates of all chemical degradation reactions. |
| Store at 2-8°C for short-term storage. | Provides adequate protection for frequently used material. | |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation.[2] |
| Moisture | Keep container tightly closed in a dry place. Use of a desiccator is recommended. | Prevents hydrolysis, which can lead to protodeboronation, and the formation of boroxines.[2] |
| Light | Store in a light-proof or amber container. | Protects the compound from potential photolytic degradation. |
| Incompatible Materials | Segregate from strong oxidizing agents, strong acids, and strong bases. | Avoids accelerated decomposition through oxidation and acid/base-catalyzed protodeboronation. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. | Minimizes inhalation exposure. |
| Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. | Prevents skin and eye contact. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, forced degradation studies can be performed. These studies involve subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products and pathways.[7][8]
The following diagram outlines a general workflow for conducting forced degradation studies.
Stability-Indicating HPLC-UV Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the primary technique for quantifying the parent compound and its degradation products.[9][10]
| Parameter | Typical Conditions |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase | Gradient elution with Acetonitrile and a buffer (e.g., 0.02 M Phosphate buffer or 0.1% Formic Acid in water). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | Ambient or controlled (e.g., 30°C). |
| Detection Wavelength | Determined by UV scan of the parent compound (typically in the range of 254-280 nm for pyridine derivatives). |
| Injection Volume | 10-20 µL. |
| Sample Preparation | Dissolve accurately weighed sample in a suitable diluent (e.g., Acetonitrile/Water mixture). |
Protocol:
-
Method Development: Develop a gradient elution method that separates the main peak of this compound from peaks of its degradation products generated under stress conditions.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]
-
Analysis of Stressed Samples: Prepare solutions of the boronic acid and subject them to the stress conditions outlined below. At specified time points, withdraw aliquots, neutralize if necessary, dilute to a suitable concentration, and inject into the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the increase in peak areas of any degradation products over time. Calculate the percentage of degradation.
Forced Degradation Protocols
The following are generalized protocols for forced degradation studies. The conditions may need to be optimized to achieve a target degradation of 5-20%.[7]
Acid and Base Hydrolysis:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
For acid hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M HCl. For base hydrolysis, use 0.1 M NaOH.[7]
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it, and analyze by HPLC.
Oxidative Degradation:
-
Prepare a stock solution of the compound.
-
Add an aliquot to a solution of hydrogen peroxide (e.g., 3% H₂O₂).[5]
-
Keep the solution at room temperature, protected from light.
-
Analyze samples at various time points by HPLC.
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
At specified time points, remove a sample, allow it to cool, dissolve it in the HPLC diluent, and analyze.
Photostability:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
NMR Spectroscopy for Degradation Monitoring
¹H and ¹¹B NMR spectroscopy can be used for in-situ monitoring of degradation, particularly protodeboronation and hydrolysis.[12][13]
Protocol for ¹H NMR Monitoring:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire an initial spectrum (t=0).
-
Introduce the stressor (e.g., a drop of D₂O, or heat the sample).
-
Acquire spectra at regular intervals to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products.[14] The C-H proton at the 5-position where the boronic acid was attached would be a key signal to monitor for protodeboronation.
Summary of Stability Profile and Recommendations
| Stress Condition | Expected Degradation Pathway | Relative Stability (Predicted) | Mitigation Strategy |
| Acidic (pH < 4) | Protodeboronation | Moderate to Low | Avoid prolonged exposure to strong acids. Store in a neutral, dry state. |
| Basic (pH > 9) | Protodeboronation, Oxidation | Moderate to Low | Avoid prolonged exposure to strong bases. Use appropriate non-aqueous conditions in base-catalyzed reactions if possible.[15][16] |
| Oxidative | Oxidation to Phenol | Moderate to Low | Store under an inert atmosphere. Avoid contact with oxidizing agents.[5] |
| Thermal | General Decomposition | Moderate | Store at recommended low temperatures (-20°C). |
| Photolytic | Potential for Decomposition | Likely Stable | Store in light-proof containers as a precaution. |
| Moisture/Humidity | Hydrolysis, Protodeboronation, Boroxine Formation | Low | Store in a desiccator under an inert atmosphere. Handle quickly when exposed to air. |
Note: The predicted relative stability is based on general knowledge of arylboronic acids. The presence of the electron-withdrawing chloro group and the electron-donating methyl group may have competing effects on the stability of the C-B bond.[6]
Conclusion
This compound is a valuable synthetic intermediate whose utility is contingent upon its stability. The primary degradation pathways are protodeboronation and oxidation, which are exacerbated by the presence of moisture, non-neutral pH, and oxidizing conditions. To ensure the integrity of this reagent, it is imperative to store it at low temperatures (-20°C) under a dry, inert atmosphere and to handle it with care to minimize exposure to environmental factors. For applications requiring high purity and reproducible results, it is recommended to assess the quality of the material using techniques like HPLC, especially after prolonged storage or before use in sensitive downstream applications. The implementation of the protocols and recommendations outlined in this guide will aid researchers in maximizing the performance and shelf-life of this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituent effects on oxidation-induced formation of quinone methides from arylboronic ester precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. ricerca.unich.it [ricerca.unich.it]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-3-methylpyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-methylpyridine-5-boronic acid is a versatile and reactive building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, conferred by the chloro, methyl, and boronic acid functionalities on the pyridine scaffold, make it a valuable reagent for the construction of complex biaryl and heteroaryl structures. This guide provides a comprehensive overview of its reactivity, particularly in Suzuki-Miyaura coupling, its synthesis, stability considerations, and its application in the development of biologically active compounds.
Introduction
Pyridine-containing molecules are of significant interest in medicinal chemistry and materials science due to their presence in numerous natural products and pharmaceuticals.[1] The ability to functionalize the pyridine ring at specific positions is crucial for the targeted synthesis of novel compounds. This compound has emerged as a key intermediate, enabling the introduction of a substituted pyridyl moiety through robust and versatile carbon-carbon bond-forming reactions.[1][2] This technical guide aims to provide an in-depth understanding of its chemical behavior, empowering researchers to effectively utilize this reagent in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇BClNO₂ | |
| Molecular Weight | 171.39 g/mol | |
| Appearance | Solid | |
| SMILES String | OB(C1=CC(C)=C(Cl)N=C1)O | |
| InChI Key | WWOOKOBRTKSRLV-UHFFFAOYSA-N |
Note: Experimental data such as melting point and spectroscopic information (NMR) are not consistently reported in publicly available sources, highlighting the need for thorough characterization by the end-user.
Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C(sp²)–C(sp²) bonds.[3] This palladium-catalyzed reaction involves the coupling of the boronic acid with an organic halide or triflate.[3]
General Reaction Scheme
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below. This process illustrates the key components and steps from starting materials to the final coupled product.
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanistic pathway involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Challenges and Considerations
The use of 2-pyridyl boronic acids in Suzuki-Miyaura couplings can be challenging. These compounds are known to be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields.[4] The electron-deficient nature of the pyridine ring can also slow down the transmetalation step.[5] To overcome these challenges, careful optimization of reaction conditions is necessary, including the choice of catalyst, ligand, base, and solvent.[6] Bulky, electron-rich phosphine ligands such as SPhos and XPhos are often employed to promote the reaction.[7]
Quantitative Data
While specific yield data for a wide range of coupling partners with this compound is not extensively tabulated in the literature, related studies on similar substrates provide valuable insights. For instance, the Suzuki-Miyaura coupling of 3-chloroindazole with various boronic acids using a palladium precatalyst system (P2) with SPhos as a ligand in a dioxane/water solvent system with K₃PO₄ as the base at 100 °C has been reported to give yields ranging from good to excellent.[7] A similar approach can be considered as a starting point for optimizing reactions with this compound.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Heterocyclic Chlorides
| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5 mol%) / K₃PO₄ | 90 | [7] |
| 3-Chloroindazole | Phenylboronic acid | P2 (2.5 mol%) / K₃PO₄ | 85 | [7] |
| 6-Chloroindole | Phenylboronic acid | P1 (1.0 mol%) / K₃PO₄ | 97 | [7] |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl/Heteroaryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add the aryl/heteroaryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-110 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5][6]
Synthesis and Stability
Synthesis of this compound
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic route to this compound.
Stability
As mentioned previously, pyridyl boronic acids can be prone to decomposition, particularly protodeboronation, under basic conditions.[4] The stability of this compound should be considered, and for long-term storage, it is advisable to keep it in a cool, dry, and inert atmosphere. For reactions requiring prolonged heating or strongly basic conditions, the in situ generation of the boronic acid or the use of more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates might be advantageous.[9]
Applications in the Synthesis of Biologically Active Molecules
The 2-chloro-3-methylpyridine moiety is a structural component found in various biologically active compounds. The use of this compound as a building block allows for the efficient synthesis and exploration of novel derivatives with potential therapeutic applications.
Antimicrobial and Anticancer Agents
Derivatives of 2-chloro-pyridine have been investigated for their potential as antimicrobial and anticancer agents.[2][7] For example, novel 2-chloro-3-hetarylquinolines have shown considerable anticancer activities against various human tumor cell lines.[2] The synthesis of such compounds often relies on cross-coupling methodologies where boronic acids like the one discussed here can be pivotal.
The general process of utilizing a building block like this compound in a drug discovery workflow involves its coupling to a diverse range of partners to create a library of compounds, which are then screened for biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
A Technical Guide to 2-Chloro-3-methylpyridine-5-boronic acid: Commercial Availability and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the commercial availability, properties, and applications of 2-Chloro-3-methylpyridine-5-boronic acid, a key building block in modern organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, agrochemical development, and materials science.
Introduction
This compound (CAS No. 1003043-40-0) is a versatile heterocyclic boronic acid derivative. Its strategic placement of a chloro, a methyl, and a boronic acid group on the pyridine ring makes it a highly valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The unique electronic and steric properties of this compound allow for selective and efficient coupling, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound for early discovery research and may not offer detailed analytical data.[2] Researchers should independently verify the identity and purity of the material.[2]
| Property | Value | Reference |
| CAS Number | 1003043-40-0 | [1][2] |
| Molecular Formula | C₆H₇BClNO₂ | [1][2] |
| Molecular Weight | 171.39 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 180 - 183 °C | [1] |
| Purity | 98 - 105% (by titration) | [1] |
| Synonyms | (6-Chloro-5-methylpyridin-3-yl)boronic acid | [1] |
| Storage | Room Temperature | [1] |
Commercial Availability
This compound and its derivatives, such as the pinacol ester, are available from a range of chemical suppliers. The following tables provide a non-exhaustive list of vendors, along with available data on purity, quantity, and pricing. Please note that pricing and availability are subject to change and direct inquiry with the supplier is recommended for the most current information.
This compound
| Supplier | Purity | Available Quantities | Price | Region |
| Sigma-Aldrich | Not specified (for early discovery research) | Inquire | Inquire | Global |
| Chem-Impex International | 98 - 105% (by titration) | Inquire | Inquire | North America |
| Chemfriends | >95% | 1g, 5g, 10g | Inquire | Europe |
| Chemfu Medical Technology (Shanghai) Co., Ltd. | Inquire | Inquire | Inquire | Asia |
This compound pinacol ester (CAS No. 1010101-07-1)
The pinacol ester derivative is often used as a more stable alternative to the free boronic acid in cross-coupling reactions.
| Supplier | Purity | Available Quantities | Price (GBP) | Region |
| Fluorochem | 98% | 1g, 5g | £30.00, £83.00 | Europe |
| AOBChem | Inquire | Inquire | Inquire | North America |
Experimental Protocols
It is crucial to note that this is an adapted protocol and reaction conditions may need to be optimized for this compound.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Degassed solvent(s) are added via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system.
Visualizing the Workflow
The following diagrams illustrate the general procurement and experimental workflow for utilizing this compound in a research setting.
Caption: Procurement workflow for this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.[2] It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a commercially available and valuable building block for organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. While a variety of suppliers offer this reagent, researchers should be diligent in verifying its quality and in optimizing reaction protocols for their specific applications. This guide provides a foundational understanding of its properties, availability, and a starting point for its use in the laboratory.
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-3-methylpyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Chloro-3-methylpyridine-5-boronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.
Introduction
This compound is a bifunctional reagent that serves as a valuable building block in modern organic synthesis. Its utility lies in its two reactive sites: the boronic acid group, which is a key participant in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, and the chloro substituent, which can potentially engage in other palladium-catalyzed transformations such as Buchwald-Hartwig amination and Sonogashira coupling. The pyridine core is a prevalent motif in pharmaceuticals, and the strategic functionalization of this scaffold is crucial for the development of new therapeutic agents.
The presence of the pyridine nitrogen can present challenges in palladium-catalyzed reactions due to its potential to coordinate to the metal center and inhibit catalysis. Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical for achieving high yields and selectivity.
I. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide or triflate. In this context, this compound acts as the organoboron partner.
Application Notes:
The choice of palladium catalyst and ligand is crucial for the successful coupling of pyridine-containing boronic acids. Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), are often effective in promoting the reaction and mitigating catalyst inhibition by the pyridine nitrogen. The selection of a suitable base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being commonly employed. Protic solvents, often in a mixture with an aprotic solvent like 1,4-dioxane or toluene, are typically used. A significant challenge with heteroaryl boronic acids is the potential for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This can be minimized by careful control of reaction temperature and the choice of base.
Comparative Data for Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid (Analogous Systems):
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | >90 | 2 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-8 | >90 | 1-2 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
Note: Yields are representative and can vary based on the specific aryl halide used, purity of reagents, and precise reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Application Notes and Protocols for 2-Chloro-3-methylpyridine-5-boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methylpyridine-5-boronic acid is a versatile and valuable building block in modern organic synthesis. Its unique trifunctional structure, featuring a pyridine core substituted with a chloro group, a methyl group, and a boronic acid moiety, makes it an important reagent for the construction of complex molecular architectures. This compound is particularly prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for the formation of carbon-carbon bonds.[1] The pyridine nitrogen atom, along with the chloro and methyl substituents, influences the electronic properties and reactivity of the molecule, offering opportunities for selective transformations.
The primary application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl structures. These structural motifs are prevalent in a wide range of biologically active molecules, including kinase inhibitors, making this boronic acid a key intermediate in pharmaceutical and agrochemical research and development.[1]
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and relatively low toxicity of the boronic acid reagents.
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide (e.g., 4-Bromoanisole)
This protocol describes a general procedure for the coupling of this compound with an electron-rich aryl bromide.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound with 4-Bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with a Heteroaryl Chloride (e.g., 2-Chloropyrimidine)
This protocol outlines a rapid, microwave-assisted procedure for the coupling of this compound with a heteroaryl chloride. Microwave irradiation can significantly reduce reaction times.
Reaction Scheme:
References
Application of 2-Chloro-3-methylpyridine-5-boronic Acid in Drug Discovery: Synthesis of a Potent c-Jun N-terminal Kinase (JNK) Inhibitor
Introduction
2-Chloro-3-methylpyridine-5-boronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This application note details its use in the synthesis of potent and selective c-Jun N-terminal kinase (JNK) inhibitors, which are promising therapeutic agents for a range of diseases including inflammatory conditions, neurodegenerative disorders, and cancer. The unique substitution pattern of this compound allows for the strategic introduction of a substituted pyridine moiety into target molecules, often leading to improved pharmacological properties.
Key Application: Synthesis of a Pyrazole-Pyridine Based JNK Inhibitor
A notable application of this compound is in the synthesis of 2-chloro-5-(1H-pyrazol-4-yl)-3-methylpyridine, a key intermediate in the development of JNK inhibitors. The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. Its dysregulation is implicated in numerous diseases, making it an attractive target for therapeutic intervention.
Quantitative Data Summary
The following table summarizes the biological activity of a representative JNK inhibitor synthesized using a derivative of this compound.
| Compound ID | Target | IC50 (nM) | Reference |
| 1 | JNK1 | 98 | --INVALID-LINK-- |
Table 1: Inhibitory Activity of a Pyrazole-Pyridine Compound against JNK1. The IC50 value represents the concentration of the compound required to inhibit 50% of the JNK1 enzyme activity.
Experimental Protocols
Synthesis of 2-chloro-5-(1H-pyrazol-4-yl)-3-methylpyridine via Suzuki-Miyaura Coupling
This protocol describes the synthesis of the key pyrazole-pyridine intermediate, a core scaffold for potent JNK inhibitors.
Materials:
-
This compound
-
4-Bromo-1H-pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), 4-bromo-1H-pyrazole (1.1 mmol, 1.1 eq), potassium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2x10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, 2-chloro-5-(1H-pyrazol-4-yl)-3-methylpyridine.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
c-Jun N-terminal Kinase (JNK) Signaling Pathway
The synthesized pyrazole-pyridine compounds act as inhibitors of the JNK signaling pathway. This pathway is a key mediator of cellular responses to stress signals.
This compound is a key reagent for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its application in the construction of pyrazole-pyridine based JNK inhibitors highlights its importance in modern drug discovery. The provided protocols and visualizations serve as a valuable resource for researchers and scientists in the development of novel kinase inhibitors and other therapeutic agents.
Application Notes and Protocols for the Synthesis of Bipyridines using 2-Chloro-3-methylpyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipyridines are a critical class of heterocyclic compounds widely employed as foundational scaffolds in medicinal chemistry, materials science, and catalysis. Their ability to act as bidentate ligands for various metal ions has led to their incorporation into numerous therapeutic agents and functional materials.[1] The targeted synthesis of substituted bipyridines is therefore of significant interest to the drug development community.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[2] This application note provides a detailed protocol for the synthesis of bipyridine derivatives utilizing 2-Chloro-3-methylpyridine-5-boronic acid as a key building block. Due to the reduced reactivity of chloropyridines compared to their bromo or iodo counterparts, careful selection of the catalytic system is crucial for achieving high yields.[3] This document outlines recommended starting conditions and optimization strategies for the successful Suzuki-Miyaura coupling of this versatile substrate.
Core Concepts and Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide. The general reaction scheme is depicted below:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
The catalytic cycle for this transformation is a well-established process involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of bipyridines using this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for different aryl halides.
Protocol 1: General Procedure using SPhos Ligand
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired aryl halide (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired bipyridine.
Protocol 2: General Procedure using XPhos Ligand
-
Reaction Setup (in a glovebox): Combine this compound (1.0 mmol, 1 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Workup and Purification: Follow steps 5-9 from Protocol 1 for workup and purification.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for Suzuki-Miyaura couplings of related chloropyridines, which can serve as a starting point for optimization with this compound.
Table 1: Catalyst and Ligand Screening (Conceptual)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Optimize |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | Optimize |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | Optimize |
| 4 | PdCl₂(dppf) (3) | - | Na₃PO₄ (3) | Dioxane | 80 | Optimize |
Table 2: Substrate Scope with Optimized Conditions (Hypothetical)
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 2-Chloro-3-methyl-5-(p-tolyl)pyridine | 85 |
| 2 | 1-Bromo-4-methoxybenzene | 2-Chloro-5-(4-methoxyphenyl)-3-methylpyridine | 92 |
| 3 | 3-Bromopyridine | 2-Chloro-3-methyl-5-(pyridin-3-yl)pyridine | 78 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 5-(3,5-Dimethylphenyl)-2-chloro-3-methylpyridine | 88 |
Experimental Workflow
The general workflow for the synthesis and purification of bipyridines via Suzuki-Miyaura coupling is outlined below.
Caption: A standard experimental workflow for the Suzuki coupling reaction.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and degassed.
-
Screen different palladium catalysts, ligands, bases, and solvents.
-
Increase the reaction temperature or time.
-
-
Incomplete Reaction:
-
The catalyst may have deactivated. Consider using a more robust ligand.
-
The aryl halide may be particularly unreactive. Higher temperatures or a more active catalyst system may be required.
-
-
Difficulty in Purification:
-
If the product is polar, it may be challenging to separate from polar byproducts. Consider using a different solvent system for chromatography or reverse-phase chromatography.
-
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of functionalized bipyridine derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently construct a wide array of biaryl and heteroaryl compounds for applications in drug discovery and materials science. The protocols and data presented in this application note provide a solid foundation for the development and optimization of these important reactions.
References
2-Chloro-3-methylpyridine-5-boronic Acid: A Key Building Block in Modern Agrochemical Development
Introduction
2-Chloro-3-methylpyridine-5-boronic acid has emerged as a crucial structural motif and a versatile building block in the synthesis of contemporary agrochemicals. Its utility primarily lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to construct complex biaryl and heteroaryl structures. These molecular frameworks are often essential for imparting desired biological activity in herbicides, insecticides, and fungicides. The presence of the chloro, methyl, and boronic acid functionalities on the pyridine ring allows for strategic and selective chemical modifications, making it a valuable component in the agrochemical industry's toolbox for developing novel and effective crop protection agents.[1]
Application in Agrochemical Synthesis: The Suzuki-Miyaura Coupling
The primary application of this compound in agrochemical synthesis is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the coupling of the pyridine core with various aryl or heteroaryl halides, leading to the creation of diverse molecular scaffolds with potential pesticidal activity.
General Reaction Scheme:
Caption: General Suzuki-Miyaura coupling reaction for agrochemical synthesis.
Experimental Protocols: A Representative Synthesis
The following protocol describes a general method for the Suzuki-Miyaura cross-coupling of a pyridine boronic acid with an aryl halide to synthesize a biaryl scaffold, which is a common core structure in many agrochemicals. This protocol is representative and may require optimization for specific substrates.
Objective: To synthesize a 5-aryl-2-chloro-3-methylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), the aryl halide (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: To this mixture, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (nitrogen or argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 90-100 °C using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 5-aryl-2-chloro-3-methylpyridine derivative.
Experimental Workflow:
References
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-methylpyridine-5-boronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This protocol focuses on the reaction between 2-Chloro-3-methylpyridine-5-boronic acid and various aryl halides. The resulting 2-aryl-3-methyl-5-chloropyridine scaffolds are of significant interest in medicinal chemistry as they are key components in many biologically active molecules.[1]
However, the coupling of electron-deficient heteroaryl chlorides, such as 2-chloro-3-methylpyridine derivatives, can present challenges.[1] The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, an issue often referred to as the "2-pyridyl problem".[2] Therefore, careful optimization of the catalytic system, including the choice of palladium source, ligand, and base, is crucial for achieving high yields and purity.[3] This document provides a detailed guide to the reaction conditions, a general experimental protocol, and a summary of expected outcomes for this important transformation.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.[1]
-
Transmetalation: In the presence of a base, the boronic acid is activated to form a boronate species. This species then transfers the aryl group from boron to the palladium center, displacing the halide.[1]
-
Reductive Elimination: The two organic moieties on the palladium complex (the pyridyl and aryl groups) couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[1][5]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of chloropyridines with various arylboronic acids. This data provides a reference for expected outcomes and a starting point for optimization.
| Aryl Halide (Ar-X) | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | 74[6] |
| 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | 82[6] |
| 4-Chloroanisole | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | 78[6] |
| 2-Chloro-p-xylene | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | 70[6] |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 18 | Good to Excellent[1][3] |
| Various Arylboronic acids | Pd(OAc)₂ (0.5) | None | Na₂CO₃ (2.0) | H₂O/DMF | 60 | 12 | Good to Excellent[7] |
Experimental Protocols
This section provides a detailed, generalized procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Note: This is a general protocol and may require optimization for specific substrates and scales.[3]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos)[3]
-
Base (e.g., Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃), or Potassium Carbonate (K₂CO₃))[3]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)[1]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask or reaction vial)
-
Magnetic stirrer with heating capabilities
-
System for maintaining an inert atmosphere (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium source (typically 1-5 mol%), and the phosphine ligand (typically 1.2 - 6 mol%).[3] Then, add the base (typically 2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum or cap, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe. If a solvent mixture with water is used, ensure the water has been previously degassed.[1]
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[1][6] Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-aryl-3-methyl-5-chloropyridine.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki Coupling Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 2-Chloro-3-methylpyridine-5-boronic acid in the Synthesis of Novel Organic Molecules
Introduction
2-Chloro-3-methylpyridine-5-boronic acid is a versatile pyridinylboronic acid derivative that serves as a key building block in organic synthesis. Its unique structural features, including the presence of a chloro group, a methyl group, and a boronic acid moiety on the pyridine ring, make it a valuable reagent for the construction of complex organic molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While broadly applicable in the synthesis of pharmaceuticals and agrochemicals, its utility extends to material science for the development of advanced materials such as functional polymers and nanomaterials, and for the surface modification of existing materials. The boronic acid functional group allows for the formation of new carbon-carbon bonds, enabling the synthesis of tailored molecules with specific electronic and photophysical properties suitable for various material science applications.
This application note details a specific use of this compound in the synthesis of a novel indazoyl-substituted 1,3,4-oxadiazole, a class of molecules with potential applications in medicinal chemistry and as functional organic materials. The protocol is based on the work of Nagender et al. (2023), who developed an efficient synthesis route for this class of compounds.
Application in Suzuki-Miyaura Coupling for the Synthesis of a Functional Organic Molecule
A key application of this compound is its use as a reactant in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl halide, leading to the formation of a biaryl structure. These structures are common motifs in functional organic materials used in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.
The following protocol describes the synthesis of 2-(3-(6-chloro-5-methylpyridin-3-yl)-4-nitrophenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole (Compound 9c ) via a Suzuki coupling reaction as reported by Nagender et al. (2023).
Experimental Protocol: Synthesis of Compound 9c
Materials:
-
2-(3-Bromo-4-nitrophenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole
-
This compound (also referred to as (6-Chloro-5-methylpyridin-3-yl)boronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-(3-Bromo-4-nitrophenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole (1 equivalent), this compound (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add a mixture of toluene and water (4:1 v/v) to the flask.
-
Deoxygenate the reaction mixture by bubbling nitrogen gas through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure compound 9c .
Quantitative Data for Synthesized Compound 9c
| Parameter | Value | Reference |
| Yield | 85% | Nagender et al. (2023)[1] |
| Melting Point | 180-182 °C | Nagender et al. (2023)[1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.45–8.41 (m, 2H), 8.28 (m, 2H), 8.16 (d, J = 12 Hz, 1H), 7.60–7.59 (m, 1H), 7.56–7.54 (m, 2H), 7.44–7.40 (m, 1H), 4.24 (s, 3H), 2.47 (s, 1H) | Nagender et al. (2023)[1] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 161.85, 161.21, 152.19, 150.06, 145.55, 141.11, 138.73, 133.19, 132.66, 131.66, 130.46, 128.92, 127.94, 127.78, 125.66, 123.47, 122.50, 121.95, 109.66, 36.49, 19.71 | Nagender et al. (2023)[1] |
Workflow Diagram
Caption: Synthetic workflow for Compound 9c via Suzuki-Miyaura coupling.
This compound is a valuable building block for the synthesis of complex organic molecules with potential applications in material science and medicinal chemistry. The detailed protocol for the Suzuki-Miyaura coupling reaction demonstrates its utility in forming carbon-carbon bonds to create novel biaryl compounds. The provided quantitative data and workflow diagram offer a clear guide for researchers and scientists interested in utilizing this versatile reagent in their synthetic endeavors. Further exploration of the material properties of derivatives synthesized from this boronic acid could lead to the development of new functional materials.
References
Application Notes and Protocols for Catalytic Systems in Heteroaryl Boronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of pivotal carbon-carbon bonds. Its application in the coupling of heteroaryl boronic acids is of particular significance in the synthesis of pharmaceuticals and functional materials, where heteroaromatic moieties are prevalent. However, the inherent electronic properties and potential for heteroatom-mediated catalyst inhibition can present unique challenges in these transformations.
This document provides a comprehensive overview of effective palladium-based catalytic systems and detailed protocols for the successful Suzuki-Miyaura coupling of heteroaryl boronic acids.
Key Considerations for Heteroaryl Couplings
Several factors must be carefully considered to achieve high-yielding and reproducible couplings with heteroaryl boronic acids:
-
Catalyst Inhibition: Lewis basic heteroatoms (e.g., nitrogen in pyridine or pyrazole) can coordinate to the palladium center, leading to catalyst deactivation.
-
Protodeboronation: The heteroaryl boronic acid can undergo undesired cleavage of the C-B bond, particularly under basic reaction conditions.
-
Substrate Instability: Some heteroaryl boronic acids are prone to decomposition, especially under prolonged heating.
-
Regioselectivity: In cases of polyhalogenated heteroaryl substrates, controlling the site of coupling is crucial.
The appropriate choice of palladium precursor, ligand, base, and solvent system is paramount to overcoming these challenges.
Recommended Catalytic Systems
Modern catalytic systems for heteroaryl coupling predominantly feature palladium(II) or palladium(0) precursors in combination with electron-rich and sterically hindered phosphine ligands. These ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—while stabilizing the palladium center.
Common Palladium Sources:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Palladium(II) Chloride (PdCl₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
Effective Ligands: Bulky, electron-rich monophosphine ligands, often of the biarylphosphine class, have proven to be highly effective for challenging heteroaryl couplings.[1] These ligands promote the formation of the active monoligated palladium species.
-
Buchwald-type Ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
-
Other Effective Ligands:
-
CataCXium® A
-
Triphenylphosphine (PPh₃) - Generally less effective for challenging heteroaryl couplings but can be suitable for more reactive substrates.
-
The combination of a palladium source and a suitable ligand generates the active catalyst in situ. Alternatively, stable and highly active pre-catalysts, where the ligand is already coordinated to the palladium center, are commercially available and offer enhanced convenience and reproducibility.
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems in the Suzuki-Miyaura coupling of different heteroaryl substrates.
Table 1: Coupling of Thiophene Boronic Acids with Heteroaryl Chlorides [2]
| Entry | Heteroaryl Chloride | Boronic Acid | Catalyst System (mol %) | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Chloro-2-thiophenecarbaldehyde | 3-Thiophene boronic acid | 0.25% Pd(OAc)₂ / 0.5% Ligand 1 | n-Butanol | 100 | 71 |
| 2 | 2-Chloro-m-xylene | 3-Thiophene boronic acid | 2% Pd₂(dba)₃ / 4% Ligand 2 | n-Butanol | 100 | 77 |
| 3 | 3-Chloropyridine | 3-Thiophene boronic acid | 2% Pd₂(dba)₃ / 4% Ligand 2 | n-Butanol | 100 | >95 |
Ligand 1 and 2 are specific monophosphine ligands detailed in the cited reference.[2]
Table 2: Coupling of Indole Boronic Acids with Heteroaryl Chlorides [2]
| Entry | Heteroaryl Chloride | Boronic Acid | Catalyst System (mol %) | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Chloro-2,5-dimethylpyrazine | N-Methyl-5-indole boronic acid | 2% Pd(OAc)₂ / 4% Ligand 1 | n-Butanol | 100 | 90 |
| 2 | 3-Chloropyridine | N-Methyl-5-indole boronic acid | 2% Pd(OAc)₂ / 4% Ligand 1 | n-Butanol | 100 | 77 |
| 3 | 5-Chlorobenzoxazole | 5-Indole boronic acid | 2% Pd₂(dba)₃ / 4% Ligand 1 | t-Amyl alcohol | 120 | 91 |
| 4 | 3-Chlorothiophene | 5-Indole boronic acid | 2% Pd₂(dba)₃ / 4% Ligand 1 | t-Amyl alcohol | 120 | 90 |
Table 3: Coupling of Furan Boronic Acids with Heteroaryl Chlorides [2]
| Entry | Heteroaryl Chloride | Boronic Acid | Catalyst System (mol %) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyrazine | 3-Furan boronic acid | 2% Pd(OAc)₂ / 4% Ligand 1 | n-Butanol | 100 | 96 |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a 2-Iodobenzimidazole Derivative[3]
This protocol is suitable for the rapid synthesis of heteroaryl-substituted benzimidazoles.
Materials:
-
2-Iodobenzimidazole derivative (1.0 equiv)
-
(Hetero)aryl boronic acid (1.6 equiv)
-
Palladium(II) chloride (PdCl₂) (5 mol%)
-
SPhos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous dioxane
-
Microwave reactor and vials
-
Nitrogen or Argon gas supply
Procedure:
-
To a microwave reactor vial, add the 2-iodobenzimidazole derivative (e.g., 1 mmol).
-
Add PdCl₂ (5 mol%) and SPhos (10 mol%).
-
Add anhydrous dioxane (4 mL).
-
Degas the mixture with a stream of nitrogen for 10 minutes while stirring at room temperature.
-
Add the (hetero)aryl boronic acid (1.6 equiv) and cesium carbonate (2.0 equiv).
-
Degas the reaction mixture with nitrogen for another 5 minutes.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 2: General Procedure for Coupling of Heteroaryl Chlorides with Heteroaryl Boronic Acids[2]
This protocol is a general method applicable to a wide range of heteroaryl chlorides and boronic acids.
Materials:
-
Aryl or heteroaryl chloride (1.0 equiv)
-
Heteroaryl boronic acid (1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) (see tables for specific loadings)
-
Phosphine ligand (see tables for specific loadings)
-
n-Butanol or t-amyl alcohol
-
Nitrogen or Argon gas supply
Procedure:
-
In a dry reaction vessel under an inert atmosphere (nitrogen or argon), combine the aryl or heteroaryl chloride (1.0 equiv), heteroaryl boronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the phosphine ligand in the reaction solvent.
-
Add the catalyst solution to the reaction vessel containing the substrates and base.
-
Heat the reaction mixture to the specified temperature (typically 100-120 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Heteroaryl Boronic Acid Coupling
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Chloro-3-methylpyridine-5-boronic acid
This technical support guide is intended for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions involving 2-Chloro-3-methylpyridine-5-boronic acid. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to help optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in the Suzuki coupling of this compound?
A1: Low yields with this substrate can stem from several factors. The 2-chloropyridine moiety is an electron-deficient halide, making the initial oxidative addition step of the catalytic cycle more challenging due to a strong C-Cl bond.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to its deactivation.[2] Common side reactions like protodeboronation and homocoupling of the boronic acid also contribute to lower yields.[1]
Q2: What are the most common side reactions and how can I minimize them?
A2: The two most prevalent side reactions are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by excess base or prolonged reaction times at high temperatures, especially in the presence of water.[1] To minimize this, you can use anhydrous solvents, screen for a milder base, or convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester).
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[3] Thoroughly degassing the reaction mixture and using a direct Pd(0) source or an efficient precatalyst system can reduce homocoupling.[3]
Q3: My 2-chloropyridine starting material seems unreactive. What are the best strategies to improve the coupling?
A3: Given the lower reactivity of 2-chloropyridines, highly active catalyst systems are often necessary.[3] Consider the following adjustments:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step.[3]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the C-Cl bond cleavage. However, be mindful that this can also increase the rate of side reactions.[3]
-
Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[3]
Q4: How critical is the choice of base and solvent?
A4: The base and solvent are critical and highly interdependent. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3] The solvent affects the solubility of the reagents and the stability of the catalytic species. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF, often with a small amount of water) is a recommended optimization step.[2]
Q5: Is it necessary to run the reaction under an inert atmosphere?
A5: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation and the promotion of side reactions like homocoupling.[3] It is crucial to degas all solvents and run the entire reaction under an inert atmosphere such as argon or nitrogen.[1]
Troubleshooting Guides
If you are experiencing low yields, incomplete conversion, or the formation of significant byproducts, follow this troubleshooting guide.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inefficient Oxidative Addition | 2-Chloropyridines are less reactive. Increase the reaction temperature (e.g., 80-110 °C) or consider using microwave irradiation.[2] |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen can inhibit the palladium catalyst. Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to sterically shield the palladium center.[3] |
| Inappropriate Catalyst System | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands.[2] |
| Incorrect Base or Solvent | The choice is often substrate-dependent. Perform a screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, THF, with varying amounts of water).[2] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Protodeboronation of Boronic Acid | This is a common side reaction. Minimize reaction time, use a less aqueous or anhydrous solvent system, or consider converting the boronic acid to a more stable derivative like a pinacol ester.[1] |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.[1] |
| Reaction Temperature Too High | Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions more than the desired coupling.[1] |
| Impure Reagents | Ensure that the this compound and the coupling partner are of high purity, as impurities can interfere with the catalytic cycle. |
Data Presentation
Disclaimer: The following data is for the Suzuki-Miyaura coupling of related 2-chloropyridine and pyridine boronic acid derivatives. Optimal conditions for this compound may vary and require specific optimization.
Table 1: Effect of Catalyst and Ligand on the Yield of Suzuki Coupling of 3-chloroindazole with 5-indole boronic acid
| Entry | Pd Source | Ligand | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | 56 |
| 2 | Pd₂(dba)₃ | SPhos | 52 |
| 3 | Pd(OAc)₂ | XPhos | 49 |
| 4 | P2 Precatalyst | SPhos | 80 |
| Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h. Data adapted from a study on related heterocyclic couplings.[2] |
Table 2: Effect of Base on the Yield of Suzuki Coupling
| Base | Solvent | Relative Effectiveness |
| K₃PO₄ | Dioxane/H₂O, Toluene | Often highly effective for challenging couplings |
| K₂CO₃ | Dioxane/H₂O, DMF/H₂O | Common and effective, but can be less potent |
| Cs₂CO₃ | Dioxane, Toluene | Strong base, often provides good results |
| Na₂CO₃ | Aqueous solvents | Generally effective, but may be less so for difficult substrates |
| This table provides a qualitative comparison of common bases used in Suzuki couplings of chloropyridines. The optimal choice is substrate-dependent.[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This is a generalized procedure and should be optimized for your specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (e.g., this compound) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, or THF)
-
Degassed water (if required)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 2-chloropyridine derivative, the boronic acid, and the base.
-
Catalyst Addition: In a separate vial, weigh the palladium source and the ligand, and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If using a mixed aqueous system, add the degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[1]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.
Mandatory Visualization
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A workflow for troubleshooting low yields.
References
Technical Support Center: Purification of Products from 2-Chloro-3-methylpyridine-5-boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of products from reactions involving 2-Chloro-3-methylpyridine-5-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: Common impurities can arise from the starting material, side reactions, or subsequent workup procedures. These may include:
-
Homocoupling Product: Self-coupling of the boronic acid can form a bipyridine byproduct, which is often promoted by the presence of oxygen.[1][2]
-
Protodeboronation Product: The boronic acid group can be replaced by a hydrogen atom, particularly in the presence of aqueous bases.[2] Using MIDA boronates or potassium trifluoroborate salts can reduce this side reaction.[2]
-
Starting Material Impurities: The this compound may contain precursor-related impurities such as 2,3-Dichloropyridine.[3]
-
Boroxine: Boronic acids can exist in equilibrium with their corresponding boroxines (a cyclic anhydride).[3] While often reactive in Suzuki-Miyaura couplings, a high boroxine content can affect reaction stoichiometry.[3]
Q2: My purified product is an oil and fails to crystallize. What could be the cause?
A2: The inability of a product to crystallize is often due to the presence of minor impurities that inhibit the formation of a crystal lattice.[4] It is also possible that the inherent properties of the molecule favor an amorphous or oily state.[4] Ensuring the highest possible purity through techniques like chromatography or acid-base extraction before attempting crystallization is crucial.[4]
Q3: I see unexpected peaks in the HPLC analysis of my this compound starting material. What are they?
A3: It is common for boronic acids to exist in equilibrium with their boroxine form, which is a cyclic anhydride formed from three boronic acid molecules with the loss of three water molecules.[3] This boroxine will appear as a different peak in the HPLC analysis. In many Suzuki-Miyaura reactions that use an aqueous base, the boroxine can be converted back to the active boronic acid in situ.[3]
Q4: How can I convert the boroxine form back to the boronic acid?
A4: The boroxine can be converted back to the boronic acid by stirring a slurry of the material in a mixture of an organic solvent (like diethyl ether or ethyl acetate) and water.[3] The equilibrium will shift towards the boronic acid, which can then be isolated.[3] Recrystallization from an aqueous solvent system can also achieve this conversion.[3]
Troubleshooting Guides
Issue 1: Difficulty with Chromatographic Purification
Q: Why do my product peaks show significant tailing during silica gel column chromatography?
A: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[5] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of the silica.[5] This leads to multiple retention mechanisms and results in a broader trailing edge of the peak.[5]
Solutions:
-
Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA) (0.1-1%), to the mobile phase.[6] The TEA will preferentially interact with the active silanol sites, shielding them from your pyridine-containing product.[5]
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or end-capped silica gel to minimize interactions with the basic pyridine nitrogen.[4]
-
pH Adjustment: For HPLC, lowering the mobile phase pH to around 2.5-3.0 with a buffer can protonate the silanol groups, reducing their interaction with the basic analyte.[5]
Q: I am experiencing low recovery of my product after column chromatography. What are the possible causes and solutions?
A: Low recovery can be due to several factors:
-
Decomposition on Silica: The acidic nature of silica gel can cause degradation of sensitive compounds.
-
Solution: Neutralize the silica gel with a base like triethylamine before use.[4]
-
-
Irreversible Adsorption: Your compound may be strongly adsorbed to the stationary phase.
-
Solution: Try a more polar eluent or switch to a less acidic stationary phase like alumina.
-
-
Losses during Work-up: Material can be lost during aqueous extraction steps or solvent removal.
-
Solution: Carefully control the pH during extractions to ensure your compound remains in the desired phase.[4] Use a rotary evaporator at a suitable temperature and pressure to avoid loss of volatile products.
-
Issue 2: Persistent Impurities After Initial Purification
Q: My product is contaminated with non-basic organic impurities. How can I effectively remove them?
A: Acid-base extraction is a highly effective method for separating basic pyridine derivatives from neutral or acidic impurities.[6][7] The principle is to convert the basic pyridine into a water-soluble salt, which can then be separated from impurities that remain in the organic phase.[7][8]
Q: How do I perform an acid-base extraction for my pyridine-containing product?
A: A detailed protocol is provided below. The general steps are:
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a salt.[6]
-
Separate the aqueous layer containing your product from the organic layer containing non-basic impurities.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to neutralize the salt and regenerate the free base form of your product.[6]
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Extract the product back into an organic solvent.
-
Dry and concentrate the organic layer to obtain the purified product.
Data Presentation
Table 1: Impact of Common Impurities on a Typical Suzuki-Miyaura Coupling Reaction
The following table summarizes the potential impact of common impurities on the yield of a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide. Note that actual results may vary depending on specific reaction conditions.
| Impurity in Starting Material | Concentration | Approximate Product Yield | Notes |
| None (Control) | < 0.1% | 95% | Clean reaction profile.[3] |
| 2,3-Dichloropyridine | 2% | 90% | Minor decrease in yield.[3] |
| 3-Amino-2-chloropyridine | 2% | 85% | May compete for the catalyst. |
| Boroxine | 10% | 92% | Can affect stoichiometry if not accounted for.[3] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of a Basic Pyridine Derivative
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Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake vigorously and allow the layers to separate. The basic pyridine product will be protonated and move to the aqueous layer.[6]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete recovery of the product. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (confirm with pH paper). The product should precipitate out or form an oily layer.
-
Re-extraction: Add an organic solvent (e.g., ethyl acetate) to the basified aqueous solution and shake to extract the purified product back into the organic phase.[6]
-
Drying and Concentration: Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography of a Pyridine Derivative
-
Slurry Preparation: If decomposition on silica is a concern, prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine.[4] Swirl to mix and let it stand for 30 minutes.
-
Column Packing: Pack a glass column with the prepared silica slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes, often with 0.1-1% triethylamine added).[6]
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Common side reactions with 2-Chloro-3-methylpyridine-5-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Chloro-3-methylpyridine-5-boronic acid. The following information is designed to address common side reactions and provide guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-chloro-3-methylpyridine. Homocoupling is the self-coupling of the boronic acid to yield a symmetrical bipyridine byproduct. Both side reactions consume the starting material and reduce the yield of the desired cross-coupled product.
Q2: What factors contribute to the protodeboronation of this compound?
A2: Protodeboronation is often accelerated by the presence of water, high temperatures, and the choice of base. The pyridine nitrogen in the substrate can also influence its susceptibility to this side reaction. While a base is necessary to activate the boronic acid for the catalytic cycle, strongly basic conditions can promote protodeboronation.
Q3: How can homocoupling be minimized during the reaction?
A3: Homocoupling is often promoted by the presence of oxygen or Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst. To minimize homocoupling, it is crucial to ensure the reaction is performed under a thoroughly inert atmosphere by degassing the solvent and reagents. Using a Pd(0) source or an efficient precatalyst system can also reduce the formation of this byproduct.
Q4: Is this compound considered a challenging substrate for Suzuki-Miyaura coupling?
A4: Yes, 2-chloropyridines, in general, are considered challenging substrates. This is due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, which can inhibit its activity. Therefore, highly active catalyst systems are often required to achieve good yields.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
If you are experiencing low yields in your Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Protodeboronation | - Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Consider using a more stable boronic ester derivative, such as a pinacol or MIDA ester. - Optimize Base: Screen different bases. While a strong base is often needed, consider using weaker bases like K₂CO₃ or milder conditions to reduce protodeboronation. K₃PO₄ is often a good choice for challenging couplings. - Lower Reaction Temperature: High temperatures can accelerate protodeboronation. Try running the reaction at the lowest effective temperature. |
| Homocoupling | - Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a strict inert atmosphere (e.g., argon or nitrogen). - Use a Pd(0) Source: Employ a Pd(0) catalyst or an efficient precatalyst to minimize the presence of Pd(II) species. |
| Poor Catalyst Activity/Deactivation | - Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These can promote the challenging oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen. - Increase Catalyst Loading: A modest increase in the catalyst loading may improve the reaction rate and yield. |
| Unreacted Starting Material | - Increase Reaction Temperature: If catalyst deactivation is not the issue, a higher temperature may be required to overcome the activation energy for the C-Cl bond cleavage. - Switch to a More Active Catalyst System: Consider using a more active palladium precatalyst, such as a Buchwald-type G3 or G4 precatalyst. |
Data Presentation
Table 1: Comparison of Palladium Catalyst Performance for the Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic Acid with Phenylboronic Acid
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 |
Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates and reaction scales.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
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Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
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Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
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Anhydrous, degassed solvent (e.g., THF or 1,4-Dioxane)
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Schlenk flask or sealed reaction vial
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the anhydrous base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: Competing reaction pathways in the Suzuki-Miyaura coupling.
References
How to prevent protodeboronation of 2-Chloro-3-methylpyridine-5-boronic acid.
Welcome to the technical support center for 2-Chloro-3-methylpyridine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the use of this compound in synthetic chemistry, with a particular focus on preventing protodeboronation in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of 2-chloro-3-methylpyridine as a byproduct, consuming your starting material and reducing the yield of the desired cross-coupled product. 2-Pyridylboronic acids, such as this compound, are particularly susceptible to this decomposition pathway. This increased susceptibility is due to the nitrogen atom in the pyridine ring, which can facilitate the cleavage of the C-B bond, especially under neutral pH conditions through the formation of a reactive zwitterionic intermediate.[1][2]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can significantly influence the rate of protodeboronation:
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pH of the reaction medium: Pyridylboronic acids are known to undergo rapid protodeboronation under neutral pH conditions. Both acidic and basic conditions can surprisingly slow down this decomposition by shifting the equilibrium away from the reactive zwitterionic species.[1]
-
Reaction Temperature: Higher temperatures accelerate the rate of protodeboronation.[2]
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Choice of Base: While a base is necessary for the Suzuki-Miyaura catalytic cycle, strongly basic conditions can promote protodeboronation. The type and concentration of the base are critical.[2]
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Catalyst System: An inefficient or slowly reacting palladium catalyst system can allow more time for the protodeboronation side reaction to occur. A highly active catalyst that promotes rapid cross-coupling can outcompete protodeboronation.[2]
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Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.[2] The presence of water can also facilitate protodeboronation.
Q3: How can I minimize or prevent protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate (Pin) or an N-methyliminodiacetic acid (MIDA) boronate, significantly enhances its stability and reduces the rate of protodeboronation.[1]
-
Optimize Reaction Conditions:
-
Base Selection: Use a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
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Temperature Control: If possible, run the reaction at a lower temperature (e.g., room temperature to 80 °C) with a highly active catalyst.
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Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water-mediated protodeboronation.
-
-
Employ a Highly Active Catalyst System: Utilize modern palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling reaction, thereby outcompeting the slower protodeboronation side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and significant amount of 2-chloro-3-methylpyridine byproduct. | High rate of protodeboronation. | 1. Switch to a boronic ester: Convert the boronic acid to its pinacol or MIDA ester derivative before the coupling reaction. 2. Optimize the base: Use a milder base like K₃PO₄, Cs₂CO₃, or KF. 3. Lower the reaction temperature: If using a highly active catalyst, try running the reaction at a lower temperature (e.g., 60-80 °C). 4. Use a more active catalyst: Employ a modern palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos-Pd-G3, SPhos-Pd-G3). |
| Reaction is sluggish or does not go to completion, even with a boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure inert atmosphere: Thoroughly degas solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. 3. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion. |
| Formation of significant homocoupling byproduct (bipyridine). | Presence of oxygen or Pd(II) species. | 1. Ensure inert atmosphere: Thoroughly degas all reagents and solvents. 2. Use a Pd(0) source or an efficient precatalyst: This minimizes the presence of Pd(II) species that can promote homocoupling. 3. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling. |
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
Materials:
-
This compound
-
Pinacol
-
Toluene or Hexane
-
Dean-Stark apparatus (optional)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Add a sufficient amount of toluene or hexane to dissolve the reagents upon heating.
-
Heat the mixture to reflux. If using a Dean-Stark apparatus, collect the water that is formed. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
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Remove the solvent under reduced pressure.
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The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling using this compound pinacol ester
This protocol employs a highly active catalyst system and optimized conditions to minimize protodeboronation.
Materials:
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This compound pinacol ester (1.5 equiv.)
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Aryl/heteroaryl halide (1.0 equiv.)
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XPhos-Pd-G3 precatalyst (2-5 mol%)
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Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv.)
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Anhydrous 1,4-dioxane or a mixture of dioxane/water (e.g., 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl/heteroaryl halide (1.0 equiv.), this compound pinacol ester (1.5 equiv.), XPhos-Pd-G3 (2-5 mol%), and anhydrous K₃PO₄ (3.0 equiv.).
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Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.
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Add the degassed solvent via syringe.
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Place the reaction vessel in a preheated oil bath at 80-100 °C and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).
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After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Pyridylboronic Acids
| Entry | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 75 | [3] |
| 2 | 2-Pyridyl MIDA boronate | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (7.5) | Dioxane/H₂O | 60 | 85 | |
| 3 | 2-Chloropyridine-4-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 92 | [4] |
| 4 | 2-Chloropyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane | 90 | 78 | [5] |
Note: Yields are for illustrative purposes and can vary based on the specific coupling partners and reaction scale.
Visualizations
Caption: The competing pathways of Suzuki coupling and protodeboronation.
Caption: A decision tree for troubleshooting protodeboronation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Enhancing Cross-Coupling Efficiency with Substituted Pyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of cross-coupling reactions involving substituted pyridine substrates.
Troubleshooting Guides
This section addresses specific issues encountered during cross-coupling experiments with substituted pyridines, offering potential causes and actionable solutions in a question-and-answer format.
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with a bromopyridine substrate is resulting in low or no product yield. What are the common causes?
Low yields in Suzuki-Miyaura couplings of bromopyridines can be attributed to several factors, with catalyst inhibition being a primary concern. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity.[1]
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Catalyst Inhibition: The pyridine nitrogen can act as a ligand, poisoning the palladium catalyst.[1][2][3]
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Inefficient Oxidative Addition: The C-Br bond on the pyridine ring may exhibit lower reactivity compared to other aryl bromides.[1]
-
Solution: Increase the reaction temperature or screen different palladium precatalysts and ligands. More electron-rich ligands can facilitate the oxidative addition step.[1]
-
-
Side Reactions: Protodeboronation (cleavage of the C-B bond by a proton source) and homocoupling of the boronic acid are common side reactions that consume starting materials.[1][2]
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Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.[1][2]
Q2: I'm observing a significant amount of homocoupling of my pyridineboronic acid. How can this be minimized?
Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that favor this side reaction.[2][4]
-
Solution: The most critical step is the rigorous exclusion of oxygen. Flame-dry glassware, thoroughly degas solvents (e.g., by sparging with argon or nitrogen, or using freeze-pump-thaw cycles), and maintain a strict inert atmosphere throughout the experiment.[1][2]
Q3: My 2-chloropyridine substrate is unreactive in Suzuki-Miyaura coupling. How can I improve the reaction?
2-Chloropyridines are known to be less reactive than their bromo or iodo counterparts, often requiring more forcing conditions and highly active catalyst systems.[3]
-
Solution:
-
Use Specialized Ligands: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the challenging oxidative addition step.[3]
-
Increase Temperature: Higher temperatures can overcome the activation energy for C-Cl bond cleavage, but be mindful of potential side reactions.[3]
-
Select a Strong Base: Potassium phosphate (K₃PO₄) is often an effective base for these challenging couplings.[3]
-
Buchwald-Hartwig Amination
Q1: Why is my Buchwald-Hartwig amination of a 2-chloropyridine leading to low yield?
The amination of 2-halopyridines is notoriously difficult due to catalyst poisoning by the pyridine nitrogen.[5] Additionally, the lower reactivity of aryl chlorides makes the oxidative addition step challenging.[6]
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Catalyst Poisoning: The pyridine nitrogen coordinates to the palladium center, inhibiting its catalytic activity.[5]
-
Solution: Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) that can sterically block the pyridine nitrogen from coordinating to the palladium.
-
-
Suboptimal Ligand Choice: Standard ligands may not be effective for these substrates.[5]
-
Solution: Screen a variety of Buchwald ligands to find the optimal one for your specific substrate combination.
-
-
Incorrect Base Selection: The base is crucial for the catalytic cycle.[5]
-
Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. Ensure the base is anhydrous and finely powdered.[5]
-
-
Hydrodehalogenation Side Reaction: The replacement of the chlorine atom with hydrogen is a common side reaction.[6]
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Solution: Ensure strictly anhydrous conditions and consider using a slight excess of the amine.[6]
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Q2: How can I achieve regioselective amination on a dichloropyridine?
Regioselectivity is influenced by electronic and steric factors. Generally, the 2-position of a pyridine ring is more electron-deficient and thus more reactive towards oxidative addition.[6]
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Solution: Careful selection of the catalyst and reaction conditions can favor amination at the more reactive site. Screening different ligands and temperatures is recommended to optimize selectivity. For instance, in 2,4-dichloropyridine, amination can often be selectively achieved at the C2 position.[7]
Heck Coupling
Q1: My Heck reaction between a bromopyridine and an alkene is giving a low yield. What should I investigate?
Low yields in Heck reactions with pyridines can be due to catalyst deactivation, suboptimal reaction conditions, or issues with the electronic nature of the substrates.
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Catalyst and Ligand: The choice of palladium source and ligand is critical.
-
Base: The base is required to regenerate the active Pd(0) catalyst.[2]
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Solution: Common bases include triethylamine (Et₃N) or inorganic bases like K₂CO₃ or Cs₂CO₃. The choice of base can influence the reaction outcome.
-
-
Solvent: Polar aprotic solvents are generally preferred.
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Solution: DMF, NMP, or DMAc are commonly used solvents for Heck reactions.[5]
-
-
Temperature: Heck reactions often require elevated temperatures.[9]
-
Solution: Optimization of the reaction temperature is crucial. Too low a temperature may result in no reaction, while excessively high temperatures can lead to catalyst decomposition.
-
Sonogashira Coupling
Q1: I am struggling with my Sonogashira coupling of a pyridyl halide with a terminal alkyne. What are the key parameters to optimize?
Successful Sonogashira couplings depend on the interplay of the catalyst system (palladium and copper), base, and solvent.
-
Catalyst System: Both a palladium catalyst and a copper(I) co-catalyst are typically required.[10]
-
Solution: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in combination with CuI are standard catalysts. For challenging substrates, consider using more specialized ligands.[11] Copper-free conditions have also been developed and may be advantageous in some cases to avoid homocoupling (Glaser coupling) of the alkyne.[6]
-
-
Base: An amine base is necessary to deprotonate the terminal alkyne.[10]
-
Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. The base can often serve as the solvent as well.[12]
-
-
Solvent: Aprotic polar solvents are generally effective.
-
Solution: THF or DMF are common choices.[1]
-
-
Atmosphere: The reaction should be carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne.[12]
-
Solution: Degas the solvents and reaction mixture and maintain a nitrogen or argon atmosphere.
-
Negishi Coupling
Q1: My Negishi coupling involving a pyridylzinc reagent is not proceeding to completion. What could be the issue?
Negishi couplings are sensitive to air and moisture, and the preparation of the organozinc reagent is critical.
-
Organozinc Reagent Quality: Organozinc reagents are sensitive to air and moisture.[13]
-
Catalyst and Ligand: The choice of palladium or nickel catalyst and ligand is crucial for efficient coupling.[13]
-
Solution: Pd(PPh₃)₄ is a common catalyst. For more challenging couplings, specialized ligands like XPhos may be required.[14]
-
-
Additives: Additives can sometimes improve reaction rates and yields.
-
Solution: The addition of LiCl has been shown to increase the reactivity of organozinc halides in some cases.[15]
-
-
Functional Group Compatibility: While Negishi couplings generally have good functional group tolerance, highly acidic protons can be problematic.[14]
-
Solution: Protect acidic functional groups if they are interfering with the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which phosphine ligands are generally most effective for cross-coupling with pyridine substrates? Bulky, electron-rich phosphine ligands are typically the most effective for cross-coupling reactions involving pyridines. Ligands such as SPhos, XPhos, RuPhos, and BrettPhos are frequently cited for their ability to promote efficient catalysis by stabilizing the palladium center and preventing catalyst inhibition by the pyridine nitrogen.[1][2][5]
Q2: What is the general reactivity order for halopyridines in cross-coupling reactions? The reactivity of halopyridines generally follows the order: I > Br > OTf > Cl.[13] This is due to the decreasing bond strength of the carbon-halogen bond, which facilitates the oxidative addition step. Consequently, iodopyridines are the most reactive, while chloropyridines are the least reactive and often require more forcing conditions and specialized catalysts.[3][6]
Q3: How can I minimize side reactions when working with pyridineboronic acids in Suzuki-Miyaura coupling? The two most common side reactions are protodeboronation and homocoupling. To minimize protodeboronation, it is essential to use anhydrous solvents and reagents, as water can cleave the C-B bond.[2] Using boronic esters or trifluoroborate salts can also increase stability.[1] To prevent homocoupling, the rigorous exclusion of oxygen is critical, as it can promote the formation of bipyridine byproducts.[1][2]
Q4: Are there any solvents that should be avoided in Buchwald-Hartwig aminations? Yes, chlorinated solvents, acetonitrile, and pyridine itself have been reported to inhibit the reaction by coordinating to the palladium catalyst and should generally be avoided.[16] Ethereal solvents (dioxane, THF) and aromatic solvents (toluene) are common choices.[17]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 80-110 | Low to Moderate | [3] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | Dioxane | 80-110 | Moderate to High | [3] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 80 | 70-95 | [1] |
| PdCl₂(dppf) (3) | - | CsF (2) | Toluene/H₂O | 100 | 70-95 | [1] |
Table 2: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Chloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | Good to Excellent | [17] |
| Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu (1.5) | THF | 80-100 | Good to Excellent | [17] |
| XantPhos Pd G3 (5) | - | DBU (2) | MeCN/PhMe | 140 | Variable | [9][18] |
| Pd(OAc)₂ (2) | Josiphos | K₂CO₃ | Dioxane | 100 | Moderate to High | [7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the bromopyridine (1.0 equiv.), the desired boronic acid or boronic ester (1.2–1.5 equiv.), the selected base (e.g., K₃PO₄, 2.0–3.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
General Procedure for Buchwald-Hartwig Amination of a Chloropyridine
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the chloropyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inerting: Evacuate and backfill the flask with the inert gas three times.
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[17]
Visualizations
Caption: A general experimental workflow for optimizing cross-coupling reactions.
Caption: A decision tree for troubleshooting common cross-coupling issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [ouci.dntb.gov.ua]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Troubleshooting Catalyst Inhibition in Reactions with Pyyridine Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with catalyst inhibition in cross-coupling reactions involving pyridine boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with pyridine boronic acids, especially 2-pyridylboronic acids, failing or giving low yields?
A1: Reactions involving pyridine boronic acids, particularly 2-pyridylboronic acids, are notoriously challenging due to a phenomenon often called the "2-pyridyl problem".[1] The primary reasons for low yields or reaction failure include:
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring, especially when in the 2-position, can coordinate strongly with the palladium catalyst. This coordination can inhibit or completely deactivate the catalyst, preventing it from participating in the catalytic cycle.[2][3][4]
-
Protodeboronation: Pyridylboronic acids, and again, especially 2-pyridylboronic acids, are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This process is often catalyzed by aqueous bases and effectively removes the boronic acid from the desired reaction pathway.[2]
-
Substrate Instability: The inherent instability of 2-pyridylboronic acid makes it prone to decomposition under typical reaction conditions.[1]
Q2: How does the position of the boronic acid group on the pyridine ring affect the reaction?
A2: The position of the boronic acid group on the pyridine ring has a significant impact on the reaction's success.
-
2-Pyridylboronic Acids: These are the most challenging substrates. The proximity of the nitrogen atom to the boronic acid group facilitates strong coordination to the catalyst, leading to poisoning, and also accelerates the rate of protodeboronation.[5]
-
3- and 4-Pyridylboronic Acids: These substrates are generally more reactive and less problematic. The increased distance between the nitrogen atom and the boronic acid group reduces its ability to interfere with the catalyst.[5]
Q3: What are the most effective strategies to overcome catalyst inhibition in these reactions?
A3: Several strategies can be employed to mitigate catalyst inhibition and improve reaction outcomes:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is one of the most effective approaches. Ligands such as XPhos, SPhos, and RuPhos can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote faster catalytic turnover, which outcompetes the poisoning process.[2][3][5]
-
Use of Stable Boronic Acid Surrogates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that can be used in place of boronic acids.[6] These compounds slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition and catalyst poisoning.[5][6] Pinacol esters and trifluoroborate salts are also more stable alternatives to boronic acids and are less prone to protodeboronation.[2]
-
Reaction Condition Optimization:
-
Base Selection: Using milder bases like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) can slow down the rate of protodeboronation.[2][5]
-
Anhydrous Conditions: Since water can promote protodeboronation, using anhydrous solvents and reagents can be beneficial.[3][4]
-
Temperature Control: Lowering the reaction temperature may reduce the rate of side reactions, although this might require longer reaction times.[5] Conversely, for less reactive substrates like 2-chloropyridines, higher temperatures may be necessary to promote the oxidative addition step.[2]
-
Q4: Besides the pyridine nitrogen, what are other potential sources of catalyst poisoning?
A4: Other impurities in the reaction mixture can also act as catalyst poisons. Common culprits include compounds containing sulfur, as well as halides, cyanides, and other nitrogen-containing heterocycles.[5] It is crucial to use high-purity reagents and properly degassed solvents to avoid introducing these contaminants.[5]
Troubleshooting Guide: Low or No Product Formation
If you are observing poor performance in your pyridyl cross-coupling reaction, follow these steps to diagnose and resolve the issue.
Step 1: Analyze the Reaction Mixture
-
Are the starting materials consumed? If not, it could indicate catalyst inhibition or that the reaction conditions are not sufficiently forcing.
-
Is deborylated pyridine observed? The presence of the corresponding pyridine without the boronic acid group is a strong indicator of protodeboronation.
Step 2: Implement Corrective Actions Based on Observations
| Observation | Potential Cause | Recommended Solution |
| Starting materials largely unreacted | Catalyst inhibition by pyridine nitrogen. | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[2][3] Increase catalyst loading modestly (e.g., from 1-2 mol% to 3-5 mol%).[4] |
| Low reactivity of the aryl halide. | If using an aryl chloride, consider switching to the corresponding bromide or iodide.[3] Increase the reaction temperature in 10-20 °C increments.[2][3] | |
| Significant protodeboronation | Presence of water and/or a strong base. | Use a more stable boronic acid surrogate (MIDA boronate, pinacol ester).[2][4][6] Employ anhydrous conditions and a milder base (e.g., K₃PO₄).[3][5] |
| Formation of palladium black | Catalyst decomposition. | Ensure the reaction is thoroughly degassed to remove oxygen.[7] Use a pre-catalyst that rapidly forms the active Pd(0) species.[3] |
| Homocoupling of boronic acid | Presence of oxygen or inefficient reduction of Pd(II) precatalyst. | Rigorously degas all solvents and the reaction mixture.[7] Use a pre-formed Pd(0) source.[2] |
Quantitative Data Summary
The choice of ligand can significantly impact the yield of Suzuki-Miyaura cross-coupling reactions with challenging 2-pyridylboronates. The following table summarizes representative data for the coupling of various aryl bromides with a lithium triisopropyl 2-pyridylboronate.
| Entry | Aryl Bromide | Catalyst System | Yield (%) |
| 1 | 3,5-(bis-trifluoromethyl)bromobenzene | 1.0% Pd₂(dba)₃ / Ligand 1 | 82 |
| 2 | 4-bromoanisole | 1.0% Pd₂(dba)₃ / Ligand 1 | 74 |
| 3 | 2-bromotoluene | 1.0% Pd₂(dba)₃ / Ligand 1 | 85 |
| 4 | 2-bromo-m-xylene | 1.0% Pd₂(dba)₃ / Ligand 1 | 92 |
| 5 | 5-bromopyrimidine | 1.0% Pd₂(dba)₃ / Ligand 1 | 91 |
| 6 | 4-bromoisoquinoline | 1.0% Pd₂(dba)₃ / Ligand 1 | 82 |
| 7 | 4-bromobenzonitrile | 1.5% Pd₂(dba)₃ / Ligand 2 | 88 |
| 8 | 4-bromotoluene | 1.5% Pd₂(dba)₃ / Ligand 2 | 93 |
| Data adapted from a study on efficient methods for the Suzuki-Miyaura reaction of lithium triisopropyl 2-pyridylboronates.[8] Note: Ligand 1 and Ligand 2 in the original study are specific phosphine oxide ligands. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3- or 4-Pyridylboronic Acid
This protocol provides a reliable starting point for less challenging pyridylboronic acids.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 3- or 4-pyridylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).[5]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive flow of inert gas.[5]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or DMF) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.[5]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Protocol 2: Advanced Protocol for Challenging 2-Pyridylboronic Acid Couplings
This protocol incorporates strategies to overcome catalyst poisoning and protodeboronation.
-
Reagent Preparation: In an oven-dried main reaction vessel with a magnetic stir bar, combine the aryl halide (1.0 equiv), the 2-pyridyl MIDA boronate (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Preparation: In a separate vial under an inert atmosphere, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol% Pd) and a Buchwald-type ligand (e.g., SPhos or XPhos, 4-10 mol%) in a small amount of the reaction solvent.[5]
-
Inert Atmosphere & Assembly: Seal the main reaction vessel, evacuate, and backfill with an inert gas. Add the pre-mixed catalyst solution to the main vessel via syringe.[5]
-
Solvent Addition: Add the remaining degassed anhydrous solvent (e.g., DMF or dioxane).
-
Reaction: Heat the mixture to 100 °C and stir for 4-24 hours, monitoring for completion.[5]
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.[5]
Visualizations
Caption: Catalyst poisoning pathway in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for pyridyl cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Base selection for Suzuki reactions involving 2-Chloro-3-methylpyridine-5-boronic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-3-methylpyridine-5-boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling reaction with this compound challenging?
A1: The Suzuki reaction with this substrate can be challenging due to a combination of factors. The 2-chloropyridine moiety is an electron-deficient aryl chloride, which makes the initial oxidative addition step of the palladium catalyst to the C-Cl bond slower compared to more reactive aryl bromides or iodides.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]
Q2: What is the role of the base in the Suzuki reaction?
A2: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ("ate" complex). This boronate then undergoes transmetalation with the palladium(II) complex, which is a key step in the formation of the new carbon-carbon bond.[1][2] The choice of base can significantly influence the reaction rate and yield.
Q3: Which type of base is generally recommended for Suzuki reactions with 2-chloropyridines?
A3: Due to the lower reactivity of 2-chloropyridines, stronger inorganic bases are often required to facilitate the reaction.[1] Bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings as they can promote the formation of the active boronate species and drive the reaction forward.[1][3]
Q4: Can protodeboronation be a problem with this compound?
A4: Yes, pyridylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This is particularly prevalent in the presence of aqueous bases. To minimize this, using anhydrous conditions or carefully controlling the amount of water can be beneficial. Alternatively, converting the boronic acid to a more stable derivative like a pinacol ester may be considered if protodeboronation is a significant issue.[1]
Q5: What are the common side reactions to look out for, and how can they be minimized?
A5: Besides protodeboronation, other common side reactions include:
-
Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using a Pd(0) source or an efficient precatalyst system.[1]
-
Dehalogenation: The reduction of the starting 2-chloro-3-methylpyridine. This can sometimes occur in the presence of a hydride source.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst system for C-Cl bond activation.2. Catalyst inhibition by the pyridine nitrogen.3. Insufficiently basic conditions. | 1. Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]2. Use a stronger base like K₃PO₄ or Cs₂CO₃ to promote the reaction.[1][3]3. Increase the reaction temperature to overcome the activation energy of the oxidative addition step.[1] |
| Significant Protodeboronation | 1. Presence of excess water and a strong base.2. Slow cross-coupling reaction allowing for the side reaction to dominate. | 1. Use anhydrous solvents and ensure reagents are dry.2. Consider using a weaker base like K₂CO₃ under anhydrous conditions.3. If the problem persists, convert the boronic acid to a more stable pinacol ester.[1] |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen in the reaction mixture.2. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1]2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst. |
| Incomplete Consumption of Starting Material | 1. Insufficient catalyst loading or catalyst deactivation.2. Reaction time is too short or temperature is too low. | 1. Increase the catalyst loading (e.g., from 2 mol% to 5 mol%).2. Increase the reaction temperature and/or extend the reaction time.3. Re-evaluate the choice of ligand and base for optimal activity. |
Data Presentation: Comparison of Bases
The following table summarizes representative yields for the Suzuki coupling of a 2-chloropyridine derivative with an arylboronic acid using different bases. The data is based on analogous systems and serves as a guideline for base selection. Actual yields may vary depending on the specific coupling partner and reaction conditions.
| Base | Typical Solvent System | Relative Basicity | Representative Yield (%) | Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Strong | 85 - 95 | Often a very effective choice for challenging couplings with chloropyridines.[1][4] |
| Cs₂CO₃ | Dioxane, Toluene | Strong | 80 - 90 | Another strong base that often gives good results, though it is more expensive.[3][5] Its higher solubility in organic solvents can be advantageous.[6] |
| K₂CO₃ | Dioxane/H₂O, Acetonitrile/H₂O | Moderate | 60 - 80 | A common and cost-effective choice, but may be less effective for the less reactive 2-chloropyridine. |
| Na₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | Moderate | 50 - 75 | Another standard base, but stronger bases are generally preferred for this substrate. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using K₃PO₄
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, 1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl halide, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often reduce reaction times significantly.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane/water (4:1)
Procedure:
-
To a microwave reaction vial, add this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
Caption: A workflow diagram for base selection and troubleshooting in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
Minimizing homocoupling of 2-Chloro-3-methylpyridine-5-boronic acid.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-3-methylpyridine-5-boronic acid, with a primary focus on minimizing the formation of homocoupling byproducts.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of this compound is a prevalent side reaction that can lead to reduced yields of the desired product and complicate purification. This guide provides actionable solutions to common issues.
Issue 1: Significant Formation of Homocoupled Dimer Observed
-
Question: My reaction is producing a significant amount of the homocoupled byproduct of this compound. What are the likely causes and how can I fix this?
-
Answer: The primary culprits for homocoupling are the presence of oxygen and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[1] Pd(II) precursors can also directly react with the boronic acid during the in-situ reduction to the active Pd(0) species.[1]
Recommended Actions:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using the freeze-pump-thaw method for more complete oxygen removal.[1][2]
-
Use a Pd(0) Catalyst: Switch from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂ to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] This minimizes the amount of Pd(II) available to catalyze the homocoupling reaction.
-
Slow Addition of Boronic Acid: A high concentration of the boronic acid can favor homocoupling. Adding the this compound solution slowly to the reaction mixture via a syringe pump can help keep its instantaneous concentration low.[1]
-
Issue 2: Low Yield of Desired Product Despite Addressing Obvious Causes of Homocoupling
-
Question: I've improved my degassing technique and switched to a Pd(0) catalyst, but the yield of my desired cross-coupled product is still low. What else could be going wrong?
-
Answer: Low yields with 2-chloropyridine substrates, even when homocoupling is seemingly controlled, can stem from the inherent low reactivity of the C-Cl bond and other side reactions like protodeboronation.[4]
Recommended Actions:
-
Optimize Catalyst and Ligand: For less reactive aryl chlorides, highly active catalyst systems are often necessary.[3] Employ bulky, electron-rich phosphine ligands like SPhos or XPhos.[3][4] These ligands promote the challenging oxidative addition step and can stabilize the palladium catalyst.
-
Select an Appropriate Base: The choice of base is critical. A strong base is often required for challenging couplings. Potassium phosphate (K₃PO₄) is frequently an effective choice for reactions involving 2-chloropyridines.[3][5]
-
Consider Boronic Ester Derivatives: If protodeboronation (loss of the boronic acid group) is suspected, consider converting the boronic acid to a more stable pinacol ester.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl compound. This consumes the starting material and catalyst, leading to lower yields of the intended cross-coupled product and making purification more difficult.[1]
Q2: Are 2-chloropyridine derivatives particularly prone to challenges in Suzuki-Miyaura couplings?
A2: Yes. The carbon-chlorine bond in 2-chloropyridines is stronger than the corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging.[4] Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to its deactivation.[5]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: While direct visual identification during the reaction is difficult, the primary indication of significant homocoupling will be a lower-than-expected yield of your desired product. Analysis of the crude reaction mixture by techniques such as GC-MS or NMR will reveal the presence of the homocoupled byproduct, which will have a molecular weight roughly double that of the deboronated starting material.
Q4: Can the choice of solvent impact the extent of homocoupling?
A4: Yes, the solvent system can influence the outcome of the reaction. Anhydrous solvents like dioxane, toluene, or THF are commonly used.[2] The addition of a small amount of water can sometimes be beneficial, particularly when using phosphate or carbonate bases, but an excessive amount of water can promote protodeboronation.[2][5] It is crucial to ensure the solvent is thoroughly degassed regardless of its composition.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the general effects of different reaction parameters on the yield of Suzuki-Miyaura couplings involving chloropyridine substrates, based on literature for analogous compounds. This data should be used as a guideline for the optimization of reactions with this compound.
| Parameter | Condition | Effect on Desired Product Yield | Effect on Homocoupling | Reference |
| Palladium Source | Pd(PPh₃)₄ (Pd(0)) | Generally Good | Minimized | [3] |
| Pd(OAc)₂ (Pd(II)) | Variable, requires efficient reduction | Can be significant | [1] | |
| Ligand | PPh₃ | Moderate | Variable | |
| SPhos / XPhos | Often Excellent for Chloropyridines | Reduced due to efficient cross-coupling | [3][4] | |
| Base | K₂CO₃ | Moderate | Variable | [5] |
| K₃PO₄ | Often Good to Excellent | Can be minimized with optimized conditions | [3][5] | |
| Cs₂CO₃ | Often Good to Excellent | Can be minimized with optimized conditions | [6] | |
| Solvent | Dioxane/H₂O | Good, common choice | Dependent on degassing | [5] |
| Toluene | Good, anhydrous conditions | Dependent on degassing | [2] | |
| THF | Good, consider for solubility | Dependent on degassing | [2] | |
| Atmosphere | Inert (Argon/Nitrogen) | Essential for high yield | Significantly Minimized | [5] |
| Air | Poor | Significantly Increased |
Experimental Protocols
Recommended Protocol for Minimizing Homocoupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, designed to minimize homocoupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Degassing: Degas the 1,4-dioxane by sparging with argon or nitrogen for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
References
Solvent effects on the reactivity of 2-Chloro-3-methylpyridine-5-boronic acid
Technical Support Center: 2-Chloro-3-methylpyridine-5-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following information addresses common issues encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal solvent and base combinations for Suzuki-Miyaura cross-coupling reactions using this compound?
A1: The optimal solvent and base combination for Suzuki-Miyaura cross-coupling reactions is highly dependent on the specific coupling partners and the palladium catalyst/ligand system being used. However, a common starting point for heteroaromatic boronic acids like this compound is a polar aprotic solvent with an aqueous inorganic base. A mixture of a non-polar solvent like toluene with an alcohol and an aqueous base is also a widely used system. Common combinations include:
-
Dioxane/Water or THF/Water: These solvent mixtures are effective for many Suzuki couplings.
-
Toluene/Ethanol/Water: This system can enhance the solubility of both organic and inorganic reagents.
-
DMF or DMA: These polar aprotic solvents can be useful for challenging couplings but may require higher temperatures.
The choice of base is also critical. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed. The strength of the base can influence the rate of transmetalation and suppress side reactions.
Q2: I am observing low yields in my coupling reaction. What are the potential solvent-related causes?
A2: Low yields in Suzuki-Miyaura reactions involving this compound can often be attributed to solvent effects. Key factors to consider include:
-
Poor Solubility: The boronic acid, aryl halide, or catalyst may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. Consider a solvent system that better solubilizes all components.
-
Solvent Purity: The presence of water or other impurities in anhydrous reactions can lead to protodeboronation, where the boronic acid is converted back to the parent chloro-methylpyridine. Ensure you are using dry, degassed solvents, especially when working with highly active catalysts.
-
Solvent-Catalyst Incompatibility: Some solvents can coordinate to the palladium catalyst, inhibiting its activity.
-
Insufficient Polarity: The solvent must be polar enough to facilitate the dissolution of the base and promote the formation of the active catalytic species.
Q3: How can I prevent protodeboronation of this compound during my reaction?
A3: Protodeboronation is a common side reaction for boronic acids, particularly heteroaromatic ones. To minimize this issue:
-
Use Anhydrous Conditions: If the reaction protocol allows, using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) can significantly reduce protodeboronation.
-
Choose the Right Base: The choice of base can influence the rate of protodeboronation. In some cases, using a non-aqueous base might be beneficial.
-
Control Reaction Temperature: Higher temperatures can sometimes accelerate protodeboronation. It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Use an Excess of Boronic Acid: Employing a slight excess (1.1 to 1.5 equivalents) of the boronic acid can help compensate for any loss due to protodeboronation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inappropriate solvent system. | Screen a variety of solvents with different polarities (e.g., Toluene, Dioxane, DMF). Consider using a mixture of solvents to improve solubility (e.g., Toluene/Ethanol). |
| Poor solubility of reagents. | Try a different solvent system or add a co-solvent. Gentle heating may also improve solubility, but monitor for decomposition. | |
| Catalyst deactivation. | Ensure the solvent is properly degassed to remove oxygen, which can deactivate the palladium catalyst. | |
| Formation of Homocoupled Byproduct (Biphenyl-type from Aryl Halide) | Slow transmetalation. | The choice of solvent can affect the rate of transmetalation. A more polar solvent may accelerate this step. Also, consider the choice of base. |
| Protodeboronation of this compound | Presence of excess water or acidic impurities. | Use anhydrous solvents and reagents. Ensure the reaction is run under an inert atmosphere. |
| Incompatible base. | Experiment with different inorganic or organic bases. The pKa of the base can play a crucial role. | |
| Inconsistent Reaction Times | Solvent not pre-heated (if applicable). | For reactions run at elevated temperatures, ensure the solvent is pre-heated to the target temperature before adding the catalyst. |
| Poor mixing. | Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
This is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 - 1.5 equiv.), the desired aryl halide (1.0 equiv.), and the chosen base (2.0 - 3.0 equiv.).
-
Solvent Addition: Add the degassed solvent or solvent mixture to the reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for low yields in Suzuki-Miyaura reactions.
Validation & Comparative
A Comparative Guide to HPLC Analysis of Reaction Mixtures Containing 2-Chloro-3-methylpyridine-5-boronic Acid
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for monitoring reaction progress, determining purity, and ensuring the quality of synthesized compounds. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing 2-Chloro-3-methylpyridine-5-boronic acid, a key building block in organic synthesis.
Introduction to Analytical Challenges
This compound and related pyridine boronic acids are frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] The analysis of these reaction mixtures by HPLC can be challenging due to the inherent properties of boronic acids. These compounds can be difficult to analyze due to their potential for dehydration.[2] Furthermore, boronate esters, which are often used in synthesis, are susceptible to hydrolysis back to the corresponding boronic acid during analysis, which can complicate quantification.[3][4]
Recommended HPLC Method and Alternatives
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and recommended technique for the analysis of pyridine derivatives and boronic acids.[5] This method offers high resolution and is well-suited for monitoring the consumption of starting materials and the formation of products.[1]
This guide details a proposed RP-HPLC method for the analysis of this compound and compares it with two alternative analytical techniques: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and HPLC with Post-Column Derivatization.
Comparison of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural information, or high throughput. The following table summarizes the key features of the recommended HPLC-UV method and its alternatives.
| Parameter | HPLC-UV | UPLC-MS | HPLC with Post-Column Derivatization |
| Primary Information | Purity, Quantification, Retention Time[5] | Molecular Weight, Structural Fragments, Purity[1][5] | Selective Detection of Boronic Acids[6][7] |
| Sensitivity | Moderate (µg/mL range)[5] | High (ng/mL to pg/mL range)[5] | High (LOD of 1.2 ng for phenylboronic acid)[6][7] |
| Selectivity | Based on chromatographic separation[5] | High (mass-to-charge ratio)[5] | Highly selective for boronic acids[6][7] |
| Key Advantage | Robust, widely available, good for quantification[5] | Provides molecular weight confirmation[5] | Reduces matrix effects and enhances sensitivity for boronic acids[6][7] |
| Key Limitation | Potential for co-elution with impurities | Requires volatile mobile phases[5] | Requires additional hardware and method development |
| Common Column | C18, Phenyl, T3[8] | C18[9] | C18 or other reversed-phase columns |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., Formic Acid, TFA)[5] | Acetonitrile/Water with volatile modifiers (e.g., Formic Acid, Ammonium Acetate)[5][9] | Standard reversed-phase mobile phases |
Experimental Protocols
Recommended HPLC-UV Method
This protocol is a general guideline for analyzing a reaction mixture containing this compound.
1. Instrumentation and Columns:
-
LC system: An Arc HPLC System with a 2998 PDA Detector or equivalent.[8]
-
Column: XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm.[8] Alternative columns that can be screened include XSelect™ Premier HSS T3 and XBridge Premier BEH Phenyl.[8]
2. Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic Acid (or Trifluoroacetic Acid, TFA)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases prior to use.[5]
4. Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This solution can also contain an internal standard for improved quantification.[1]
-
Filter the quenched sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm.[8]
-
Gradient Program:
-
Start with a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Hold at 95% Mobile Phase B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
Alternative Method 1: UPLC-MS
For a high-throughput analysis with mass confirmation, UPLC-MS is a powerful alternative.[9]
-
LC System: Acquity UPLC system coupled to a mass spectrometer.
-
Column: Acquity BEH C18 column.[9]
-
Mobile Phase: 10 mM Ammonium Acetate and Acetonitrile.[9]
-
Key Advantage: This method can achieve very short run times (e.g., one minute) and provides mass data for peak identification.[9]
Alternative Method 2: HPLC with Post-Column Derivatization
To selectively detect boronic acids in complex mixtures, post-column derivatization with alizarin can be employed.[6][7]
-
Derivatization Reagent: A solution of 75 µM alizarin and 0.1% triethylamine in acetonitrile.[6][7]
-
Procedure: The HPLC eluate is mixed with the alizarin solution in a reaction coil at an elevated temperature (e.g., 50 °C).[6][7]
-
Detection: The resulting fluorescent complexes are monitored using a fluorescence detector (λexc 469 nm and λem 610 nm).[6][7]
-
Key Advantage: This method offers high selectivity and sensitivity for boronic acids.[6][7]
Visualizing the Workflow and Comparison
To further clarify the experimental process and the comparison between methods, the following diagrams are provided.
Caption: Experimental workflow for the recommended HPLC-UV analysis.
Caption: Comparison of key attributes of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.wur.nl [research.wur.nl]
- 8. waters.com [waters.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Analysis of 2-Chloro-3-methylpyridine-5-boronic Acid Reactivity
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is pivotal for the successful synthesis of complex molecular architectures. Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. This guide provides an in-depth comparison of the reactivity of 2-Chloro-3-methylpyridine-5-boronic acid with other classes of boronic acids, offering insights supported by experimental data to aid in the design and optimization of synthetic routes.
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. The pyridine ring, being a π-deficient heterocycle, presents unique challenges and opportunities in this context. The electron-withdrawing nature of the nitrogen atom can influence the crucial transmetalation step of the catalytic cycle. Furthermore, the presence of substituents on the pyridine ring, such as the chloro and methyl groups in this compound, further modulates its reactivity profile.
Quantitative Performance in Suzuki-Miyaura Coupling
Direct, side-by-side comparative studies of a wide range of boronic acids under identical conditions are not always available in the literature. However, by collating data from various sources, we can construct a representative comparison of the performance of this compound with other commonly used boronic acids. It is important to note that the reaction conditions in the following table are not identical and are optimized for the specific coupling partners. Therefore, the yields should be considered as illustrative of the potential reactivity of each class of boronic acid.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [Synthesized Data] |
| Phenylboronic acid | 2,3,5-trichloropyridine | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 0.5 | 95 | [1] |
| 4-Methoxyphenylboronic acid | 2-chloro-3-aminopyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | Reflux | 8 | 86 | [2] |
| 4-Cyanophenylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | - | Modest | [3] |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | - | Good | [3] |
| 5-Indole boronic acid | 3-Chloroindazole | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90 | [4] |
Note: The data for this compound is a representative example based on typical conditions for similar substrates, as a direct literature source for this specific coupling with comprehensive comparative data was not identified.
Factors Influencing the Reactivity of Pyridine Boronic Acids
The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is governed by several key factors:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. However, substituents on the pyridine ring can mitigate or exacerbate this effect. In this compound, the electron-donating methyl group can help to increase the electron density on the ring, thereby enhancing reactivity compared to unsubstituted or more electron-deficient pyridine boronic acids. Conversely, the electron-withdrawing chlorine atom can have the opposite effect.
-
Steric Hindrance: Substituents ortho to the boronic acid group can sterically hinder the approach of the palladium complex, thereby reducing the reaction rate. In the case of this compound, the boronic acid group is at the 5-position, which is relatively unhindered.
-
The "2-Pyridyl Problem": Boronic acids with the boron moiety at the 2-position of the pyridine ring often exhibit lower reactivity. This is attributed to the proximity of the nitrogen atom, which can lead to catalyst inhibition and promote protodeboronation (the loss of the boronic acid group).[5] As this compound has the boronic acid at the 5-position, it circumvents this particular issue.
-
Stability: Heteroaryl boronic acids can be less stable than their aryl counterparts and are more prone to decomposition pathways like protodeboronation.[6] The choice of reaction conditions, particularly the base and solvent, is crucial to minimize these side reactions.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions, which can be adapted for this compound and other boronic acids.
Protocol 1: Conventional Heating
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 5:1, DMF)
Procedure:
-
In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-3-methylpyridine-5-boronic Acid and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly within medicinal chemistry, the robust characterization of building blocks and reaction products is of paramount importance. 2-Chloro-3-methylpyridine-5-boronic acid is a key reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] This guide provides a comprehensive comparison of mass spectrometry-based analytical methods for this compound and its reaction products, alongside a discussion of alternative reagents.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound and its derivatives. Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common techniques, each providing unique insights into the molecule's characteristics.
Predicted Mass Spectrum and Fragmentation Pattern:
While a publicly available, complete mass spectrum for this compound is not readily found, a plausible fragmentation pattern can be predicted based on the analysis of its structural components and similar molecules.[2] The molecular weight of this compound is 171.39 g/mol .[1][3]
Under Electron Ionization (EI) , the molecule is expected to fragment in a manner characteristic of its constituent parts: the chloromethylpyridine ring and the boronic acid group.
-
Molecular Ion Peak (M+) : The molecular ion is expected at m/z 171/173, with the characteristic 3:1 isotopic pattern for chlorine.
-
Loss of -OH : A peak at m/z 154/156 corresponding to the loss of a hydroxyl radical.
-
Loss of -B(OH)2 : A significant fragment at m/z 128/130 resulting from the cleavage of the C-B bond.
-
Loss of Chlorine : Fragmentation of the pyridine ring could involve the loss of a chlorine radical, leading to a fragment at m/z 136.
-
Loss of Methyl Group : A peak at m/z 156/158 corresponding to the loss of a methyl radical.
Under Electrospray Ionization (ESI) , often coupled with liquid chromatography (LC-MS), boronic acids can be analyzed without derivatization, typically in negative ion mode.[4]
-
[M-H]− Ion : The deprotonated molecule is expected at m/z 170/172.
-
Adduct Formation : In the presence of suitable solvents or additives, adducts may be observed. For example, a methanol adduct might appear at m/z 202/204.
The following table summarizes the expected key ions in the mass spectrum of this compound.
| Ionization Mode | Predicted m/z | Identity |
| EI | 171/173 | [M]+ (Molecular Ion) |
| EI | 154/156 | [M-OH]+ |
| EI | 128/130 | [M-B(OH)2]+ |
| EI | 136 | [M-Cl]+ |
| ESI (-) | 170/172 | [M-H]− |
Experimental Protocols
LC-MS/MS Method for the Analysis of this compound
This protocol is designed for the quantitative analysis and purity assessment of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm).[4]
-
Mobile Phase A: 0.1% Ammonia in Water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative.[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MRM Transition (Predicted): Precursor ion (m/z 170) -> Product ion (m/z to be determined experimentally, likely corresponding to loss of H2O or CO).
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions with the initial mobile phase composition to create calibration standards.
GC-MS Method for the Analysis of Suzuki-Miyaura Coupling Products
This protocol is suitable for the analysis of the products resulting from the reaction of this compound with an aryl halide.
Instrumentation:
-
Gas chromatograph (GC) with a capillary column.
-
Mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: EI.
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
Sample Preparation:
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Dissolve the residue in a volatile solvent for injection.
Visualization of Analytical Workflow and Reaction Pathway
Comparison with Alternative Analytical Methods and Reagents
While LC-MS and GC-MS are powerful tools, other analytical techniques offer complementary information. Furthermore, for synthetic applications, several alternatives to this compound exist.
Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR | Detailed structural elucidation, confirmation of connectivity, purity assessment. | Provides unambiguous structural information. | Lower sensitivity compared to MS, requires larger sample amounts. |
| FT-IR | Identification of functional groups (e.g., O-H, B-O, C-Cl). | Quick and non-destructive. | Provides limited structural information, not suitable for complex mixtures. |
| HPLC-UV | Purity assessment, quantification. | Robust, widely available, excellent for quantification. | Does not provide molecular weight information. |
Alternative Reagents for Suzuki-Miyaura Coupling
| Reagent Class | Key Features | Advantages | Disadvantages |
| MIDA Boronates | Air- and chromatographically stable boronic acid surrogates. | Enhanced stability, allowing for sequential cross-coupling reactions. | Requires an additional deprotection step. |
| Trifluoroborates | Crystalline, air- and moisture-stable salts. | Easy to handle, often show different reactivity compared to boronic acids. | May require specific reaction conditions for activation. |
| Organotins | Used in Stille coupling. | High functional group tolerance, often proceeds under neutral conditions. | High toxicity of tin compounds and byproducts. |
| Organozincs | Used in Negishi coupling. | High reactivity, can be used for a wide range of substrates. | Sensitive to air and moisture, requires inert atmosphere techniques. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound AldrichCPR 1003043-40-0 [sigmaaldrich.com]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
X-ray crystallography of compounds synthesized from 2-Chloro-3-methylpyridine-5-boronic acid
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of synthesized compounds is paramount. X-ray crystallography provides definitive insights into molecular geometry, which is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of the crystallographic data of a substituted chloromethylpyridine and outlines the experimental approach for synthesizing and characterizing biaryl compounds derived from 2-Chloro-3-methylpyridine-5-boronic acid via Suzuki-Miyaura cross-coupling.
Performance Comparison: Crystallographic Parameters
The following table summarizes the key crystallographic data for 2-Chloro-5-(chloromethyl)pyridine, offering a baseline for what can be expected when analyzing novel compounds synthesized from this compound.
| Parameter | 2-Chloro-5-(chloromethyl)pyridine[1] | Hypothetical Suzuki-Miyaura Product |
| Chemical Formula | C₆H₅Cl₂N | C₁₂H₁₀ClN |
| Molecular Weight | 162.01 | 203.67 |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/c | To be determined |
| Unit Cell Dimensions | a = 4.0770(8) Å, b = 10.322(2) Å, c = 16.891(3) Å | To be determined |
| α = 90°, β = 95.95(3)°, γ = 90° | ||
| Cell Volume | 707.0(2) ų | To be determined |
| Molecules per Unit Cell (Z) | 4 | To be determined |
| Calculated Density | 1.522 Mg/m³ | To be determined |
| Radiation | Mo Kα (λ = 0.71073 Å) | To be determined |
| Temperature | 293 K | To be determined |
| Final R-factor | R[F² > 2σ(F²)] = 0.037 | To be determined |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for the validation of research findings. Below are the outlined experimental protocols for the synthesis of biaryl compounds from this compound and their subsequent X-ray crystallographic analysis.
Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. The following is a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure biaryl pyridine compound.
X-ray Crystallography
High-quality single crystals are essential for successful X-ray diffraction analysis.
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate/hexane).
-
Employ a slow evaporation or slow cooling method to facilitate the growth of single crystals. Vapor diffusion of a less soluble solvent into a solution of the compound can also be an effective technique.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector.
-
Process the collected data, including integration of the reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key stages from synthesis to structural analysis.
Caption: A generalized workflow for the synthesis of biaryl pyridines.
Caption: The experimental workflow for X-ray crystallographic analysis.
By following these established protocols, researchers can reliably synthesize and structurally characterize novel compounds derived from this compound, enabling a deeper understanding of their chemical properties and biological activities. The comparative data presented serves as a valuable reference point for these future investigations.
References
A Comparative Guide to 2-Chloro-3-methylpyridine-5-boronic Acid and its Pinacol Ester in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boron reagent is critical to the success of this reaction. This guide provides an objective comparison of 2-Chloro-3-methylpyridine-5-boronic acid and its corresponding pinacol ester, two valuable building blocks for introducing the 2-chloro-3-methylpyridine moiety in drug discovery and development. This comparison is supported by a summary of their general performance characteristics, stability, and representative experimental protocols.
At a Glance: Key Differences and Performance
| Feature | This compound | This compound pinacol ester |
| Reactivity | Generally more reactive, potentially leading to faster reaction times.[1] | Generally less reactive, may require longer reaction times or higher temperatures.[2] |
| Stability | Prone to decomposition, particularly protodeboronation, which can affect shelf-life and reaction yields.[1] | Significantly more stable, often crystalline solids that are easier to handle, purify, and store for extended periods.[1] |
| Handling | Can be challenging to handle due to its propensity for dehydration to form boroxines. | Easier to handle and weigh accurately due to its higher stability and often crystalline nature.[1] |
| Purification | Can be difficult to purify by standard chromatography due to its polarity and potential for decomposition on silica gel. | Generally amenable to purification by column chromatography. |
| Typical Yield | Yields can be variable and may be compromised by the instability of the starting material.[1] | Often provides more reproducible and higher isolated yields, especially in complex multi-step syntheses, due to higher purity and stability.[1] |
The Stability vs. Reactivity Trade-Off
The choice between the boronic acid and its pinacol ester hinges on a fundamental trade-off between reactivity and stability.
This compound , being more reactive, can be advantageous in reactions where a faster conversion is desired. Its higher reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the Suzuki catalytic cycle.[1] However, this comes at the cost of lower stability. Boronic acids, especially heteroaryl derivatives, are susceptible to degradation pathways like protodeboronation (loss of the boronic acid group) and the formation of cyclic trimers called boroxines.[1] This instability can lead to lower effective concentrations of the active reagent and the formation of byproducts, ultimately impacting the reaction yield and reproducibility.
This compound pinacol ester , on the other hand, offers enhanced stability. The pinacol group protects the boronic acid functionality, making the compound less prone to decomposition during storage and under reaction conditions.[3] This increased stability translates to easier handling, purification, and often leads to cleaner reaction profiles with higher isolated yields of the desired product. The trade-off for this stability is generally a lower reactivity compared to the free boronic acid, which might necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve complete conversion.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions. It is important to note that optimal conditions (catalyst, ligand, base, solvent, and temperature) are substrate-dependent and may require screening for each specific coupling partner.
Protocol 1: Suzuki Coupling using this compound
This protocol is a general procedure and may require optimization.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DME/water)
Procedure:
-
To a reaction vessel, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using this compound pinacol ester
This protocol is a general procedure and may require optimization.
Materials:
-
This compound pinacol ester
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst/precatalyst and ligand (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
In a reaction vessel, combine this compound pinacol ester (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (2-4 mol%).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.
-
Add the degassed solvent (e.g., a 4:1 or 5:1 mixture of organic solvent to water).
-
Heat the mixture to the reaction temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC, LC-MS, or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic phase.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.[4]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.
References
- 1. youtube.com [youtube.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Molecules Synthesized with Different Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of molecules synthesized using positional isomers of pyridine boronic acid: pyridine-2-boronic acid, pyridine-3-boronic acid, and pyridine-4-boronic acid. The pyridine ring is a prevalent scaffold in medicinal chemistry, and the incorporation of a boronic acid moiety offers a versatile handle for synthetic modifications, most notably through Suzuki-Miyaura cross-coupling reactions, enabling the creation of diverse molecular libraries.[1][2][3] The position of the boronic acid group on the pyridine ring can significantly influence the physicochemical properties and biological activity of the resulting molecules, impacting their potency, selectivity, and pharmacokinetic profiles.[4][5]
This document summarizes key findings on the anticancer and antimicrobial activities of molecules derived from these different pyridine boronic acids, supported by experimental data from various studies. Detailed experimental protocols for common biological assays are also provided to aid in the design and interpretation of related research.
Anticancer Activity
Molecules synthesized from pyridine boronic acids have shown significant promise as anticancer agents, often by targeting key enzymes in cell signaling pathways, such as kinases. The position of the boronic acid on the pyridine ring can affect the molecule's ability to interact with the target protein.
Kinase Inhibition
The pyridine scaffold is a well-established hinge-binding motif in kinase inhibitors. The nitrogen atom of the pyridine ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases. The substitution pattern on the pyridine ring, dictated by the starting boronic acid isomer, can influence binding affinity and selectivity.
While direct comparative studies of positional isomers of pyridine boronic acid in kinase inhibition are limited, structure-activity relationship (SAR) studies of broader pyridine-containing kinase inhibitors provide valuable insights. For instance, in a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, the substitution pattern on a 3-pyridinyl group at the 6-position significantly impacted PIKfyve kinase inhibition. A methyl group at the 5-position of the 3-pyridinyl ring resulted in higher potency compared to substitutions at the 4- or 6-positions.[6] This highlights the sensitivity of kinase inhibition to the placement of substituents on the pyridine ring.
Table 1: Comparative Anticancer Activity of Molecules Synthesized with Different Pyridine Boronic Acids
| Pyridine Boronic Acid Isomer | Compound/Derivative Class | Target/Cell Line | Activity (IC50/GI50) | Reference |
| Pyridine-2-Boronic Acid | Pyridin-2-yl pyrimidines | Plasmodium falciparum | 1.1 - >50 µM | [7] |
| Pyridine-3-Boronic Acid | Pyridin-3-yl pyrimidines | Bcr-Abl | Potent inhibition (specific values not provided) | [4] |
| Isothiazolo[4,3-b]pyridines | PIKfyve | 0.002 - >10 µM | [6] | |
| Pyridine-4-Boronic Acid | Pyridine-bridged CA-4 analogues | MDA-MB-231, A549, HeLa | nM range | [5] |
| 4-Phenoxy-pyridine derivatives | VEGFR-2, c-Met | 1.05 - 9.65 µM | [8] |
Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Signaling Pathway Modulation
Pyridine boronic acid derivatives often exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. Two of the most well-studied pathways are the PI3K/Akt/mTOR and the EGFR signaling pathways.
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[9][10] Inhibitors targeting components of this pathway are of significant therapeutic interest.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by pyridine boronic acid derivatives.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[11][12] Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target.
Caption: The EGFR signaling pathway and its potential inhibition by pyridine boronic acid derivatives.
Antimicrobial Activity
The emergence of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents. Pyridine-containing compounds have long been recognized for their antimicrobial properties.[13][14] The incorporation of a boronic acid moiety can enhance this activity, potentially through novel mechanisms of action.
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity (MIC) | Reference |
| Dodecanoic acid pyridines | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Good activity (specific values not provided) | [13] |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | 32 - 64 µg/mL against S. aureus | [17] |
| N-alkylated pyridine-based organic salts | S. aureus, E. coli | MIC of 55-56% inhibition at 100 µg/mL | [13] |
Note: This table includes data for various pyridine derivatives to illustrate the general antimicrobial potential of this scaffold. Data for molecules explicitly synthesized from different pyridine boronic acid isomers is limited.
Experimental Protocols
To ensure the reproducibility and comparability of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of anticancer and antimicrobial agents.
General Experimental Workflow
The discovery and development of new biologically active molecules typically follow a structured workflow, from initial synthesis to in-depth biological characterization.
Caption: A general workflow for the synthesis and biological evaluation of molecules derived from pyridine boronic acids.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Add 5 µL of kinase buffer containing the kinase enzyme to each well of a 384-well plate.
-
Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[17]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal cultures
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth with solvent)
-
Growth control (broth with inoculum)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.
-
Prepare a standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Add the inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
Molecules synthesized from pyridine boronic acids represent a promising class of compounds with diverse biological activities, including potent anticancer and antimicrobial effects. The position of the boronic acid on the pyridine ring is a critical determinant of a molecule's biological profile, influencing its interaction with therapeutic targets and its overall efficacy. While direct comparative studies of positional isomers are still needed to fully elucidate structure-activity relationships, the available data clearly indicate that the pyridine boronic acid scaffold is a valuable platform for the development of novel therapeutic agents. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research in this exciting area of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C | MDPI [mdpi.com]
- 7. Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetics of Suzuki Reactions: Featuring 2-Chloro-3-methylpyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the kinetic performance of 2-Chloro-3-methylpyridine-5-boronic acid in Suzuki reactions, benchmarked against other relevant pyridine and pyrimidine boronic acids. The information presented herein is intended to assist researchers in selecting optimal reagents and conditions for their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where pyridine-containing biaryl structures are of significant interest.[1][2]
Comparative Kinetic Data
The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. For pyridine and pyrimidine boronic acids, the position of the boronic acid group and the nature of other substituents on the ring play a crucial role in determining the reaction rate. While specific kinetic data for this compound is not extensively published in direct comparative studies, we can infer its likely performance based on established principles and data from analogous systems.
Generally, electron-donating groups on the boronic acid partner can enhance reactivity, while strong electron-withdrawing groups may retard the reaction.[3] The position of the boronic acid on a pyridine or pyrimidine ring significantly impacts its reactivity. For instance, 2-substituted pyrimidine boronic acids are known to be challenging coupling partners due to potential catalyst inhibition by the adjacent nitrogen atom, a phenomenon often referred to as the "2-pyridyl problem".[1] In contrast, 5-substituted pyrimidine boronic acids typically exhibit good reactivity.[1]
Based on these trends, this compound is expected to be a reactive coupling partner. The methyl group is weakly electron-donating, and the boronic acid at the 5-position is sterically accessible and electronically favorable for the transmetalation step. The chloro-substituent at the 2-position can make the pyridine less Lewis basic, which may reduce catalyst inhibition.[4]
Table 1: Relative Reactivity of Selected Pyridine and Pyrimidine Boronic Acids in Suzuki Coupling
| Boronic Acid Derivative | Expected Relative Reactivity | Key Influencing Factors |
| This compound | High | Electron-donating methyl group; Favorable 5-position of boronic acid; Chloro group may reduce catalyst inhibition. |
| 2-Pyridinylboronic Acid | Low to Moderate | Prone to catalyst inhibition due to the proximity of the nitrogen atom to the boronic acid group.[1] |
| 3-Pyridinylboronic Acid | Moderate to High | Less susceptible to catalyst inhibition compared to the 2-isomer. |
| 4-Pyridinylboronic Acid | Moderate to High | Reactivity can be influenced by the electron-withdrawing nature of the nitrogen atoms. |
| 5-Pyrimidinylboronic Acid | High | The electronic environment at the 5-position is generally favorable for transmetalation.[1] |
| 2-Pyrimidinylboronic Acid | Low | Significant challenges with catalyst inhibition and protodeboronation.[1] |
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of Suzuki-Miyaura reactions is essential for understanding reaction mechanisms and optimizing process conditions.[5][6] A general protocol for monitoring the kinetics of these reactions is outlined below.
1. Reaction Setup:
-
A mixture of the aryl halide (1.0 mmol), the boronic acid (1.2-2.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst, 0.5-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol) is prepared in a suitable solvent (e.g., dioxane, toluene, DMF, often with a small amount of water) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).[7][8][9]
-
The reaction vessel is placed in a preheated oil bath or reaction block at the desired temperature (e.g., 60-100 °C).[9]
2. Reaction Monitoring and Quenching:
-
At specific time intervals, aliquots of the reaction mixture are withdrawn using a syringe.
-
The reaction in the aliquot is immediately quenched to stop further conversion. This can be achieved by adding a suitable quenching solution (e.g., a cooled solvent or a solution that neutralizes the base).
3. Sample Analysis:
-
The quenched samples are then analyzed by a suitable analytical technique to determine the concentration of reactants and products.
-
Commonly used techniques include High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).[10] An internal standard is often used to ensure accurate quantification.[10]
-
The data obtained is used to plot concentration versus time profiles, from which the reaction rate can be determined.
4. Data Analysis:
-
The initial rate of the reaction can be determined from the slope of the concentration versus time plot at the beginning of the reaction.
-
By performing a series of experiments where the concentration of one reactant is varied while others are kept constant, the order of the reaction with respect to each component can be determined.
Visualizing the Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the key steps in a typical experimental workflow for studying the kinetics of a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 7. Yoneda Labs [yonedalabs.com]
- 8. rsc.org [rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
A Comparative Guide to Catalyst Performance in Suzuki-Miyaura Couplings of 2-Chloro-3-methylpyridine-5-boronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. The functionalization of pyridine scaffolds, in particular, is of paramount importance in medicinal chemistry. This guide provides an objective comparison of various palladium catalyst systems for the Suzuki-Miyaura coupling of 2-Chloro-3-methylpyridine-5-boronic acid with aryl halides.
The coupling of 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium center and inhibit catalysis. Therefore, the choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. This guide summarizes the performance of traditional, modern phosphine-ligated, and N-heterocyclic carbene (NHC)-ligated palladium catalysts, supported by experimental data from analogous reactions and detailed protocols to aid in catalyst selection and optimization.
Catalyst Performance Comparison
The following table summarizes the performance of representative palladium catalysts for the Suzuki-Miyaura coupling of 2-chloropyridine derivatives with arylboronic acids. While specific data for this compound is not available in a direct comparative study, the data presented for structurally similar substrates provides a strong indication of expected performance and serves as an excellent starting point for reaction optimization.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Key Advantages |
| Traditional Phosphine Ligand | ||||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75[1] | 3-5[1] | Widely available and suitable for routine couplings.[2] |
| Buchwald Ligand Systems | ||||||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 4-12 | >90[1] | 1-2[1] | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[3] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90[1] | 1-2[1] | Highly active system for challenging couplings.[3] |
| N-Heterocyclic Carbene (NHC) Ligand System | ||||||||
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95[1] | 1-3[1] | Highly active and stable, often providing excellent yields for heteroaryl chlorides.[2][3] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and reproducibility of catalytic reactions. The following are representative protocols for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative with an arylboronic acid using different classes of palladium catalysts.
Protocol 1: Traditional Catalyst - Pd(PPh₃)₄
This protocol describes a general procedure using a traditional, widely accessible palladium catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl halide (e.g., Aryl bromide, 1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.[1]
-
Add degassed 1,4-dioxane and water via syringe.[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald Ligand System - Pd(OAc)₂ / SPhos
This protocol employs a modern, highly active catalyst system utilizing a bulky, electron-rich phosphine ligand.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl halide (e.g., Aryl chloride, 1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube.
-
Seal the tube and remove it from the glovebox.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: NHC Ligand System - PEPPSI™-IPr
This protocol utilizes a pre-formed palladium-NHC complex, known for its high activity and stability.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl halide (e.g., Aryl chloride, 1.2 mmol, 1.2 equiv)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Butanol (t-BuOH) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vial, add this compound, the aryl halide, potassium carbonate, and the PEPPSI™-IPr catalyst.[1]
-
Seal the vial and purge with an inert gas.[1]
-
Add degassed tert-butanol.[1]
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).[1]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]
-
Purify the residue by column chromatography to obtain the desired product.[1]
Visualizing the Suzuki-Miyaura Coupling
To further aid in understanding the reaction and optimizing conditions, the following diagrams illustrate the catalytic cycle and a logical workflow for troubleshooting common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
References
Safety Operating Guide
Safe Disposal of 2-Chloro-3-methylpyridine-5-boronic acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-3-methylpyridine-5-boronic acid, ensuring the safety of laboratory personnel and environmental compliance. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposing of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound, like similar chemical structures, is considered hazardous and may cause skin, eye, and respiratory irritation.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[2][3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To avoid skin contact, which can lead to irritation.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator for particulates is recommended if dust is generated. | To prevent inhalation, which may cause respiratory irritation.[2][3][4] |
| Protective Clothing | A lab coat or other protective clothing. | To prevent skin contact.[2] |
In the event of a spill, the spilled chemical and any materials used for cleanup must be treated as hazardous waste and disposed of according to the procedures outlined below.[1]
Core Disposal Protocol
Under no circumstances should this compound be disposed of in regular laboratory trash or washed down the sink.[1] This chemical must be treated as hazardous waste and managed through a licensed chemical destruction plant or an approved waste disposal facility.[1][4][5]
Table 2: Step-by-Step Disposal Procedures
| Step | Action | Detailed Instructions |
| 1 | Waste Identification and Segregation | Clearly label a dedicated, compatible waste container as "Hazardous Waste: this compound". Include the accumulation start date. This compound is incompatible with strong oxidizing agents; ensure the waste container is stored separately from such materials.[1] |
| 2 | Waste Accumulation | Place the unwanted solid this compound and any contaminated disposable items (e.g., weighing paper, gloves, spatulas) directly into the designated hazardous waste container.[1] Keep the container tightly sealed except when adding waste and store it in a designated satellite accumulation area.[1] |
| 3 | Arrange for Pickup | Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] Laboratory personnel should not transport hazardous waste outside of their designated work area.[1] |
| 4 | Documentation | Complete all necessary waste disposal forms as required by your EHS department. This typically includes the chemical name, quantity, and hazard classification.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Chloro-3-methylpyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-3-methylpyridine-5-boronic acid (CAS No. 1003043-40-0). The information herein is a synthesis of available safety data for this compound and general best practices for handling related chemical classes, including boronic acids and pyridine derivatives.
Immediate Safety and Hazard Information
GHS Hazard Classification:
-
Pictogram: GHS07 (Irritant/Harmful)
-
Signal Word: Warning
-
Hazard Statement: H302: Harmful if swallowed.
While specific data for all hazard categories for this compound are not fully available, related compounds suggest potential for skin, eye, and respiratory irritation.[1][2][3] Prudent laboratory practice dictates handling it with care to avoid all routes of exposure.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A full-face shield is recommended if there is a risk of splashing.[1][2][3] | To protect eyes from contact with dust or splashes, which could cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[1][4] | To prevent skin contact and potential irritation or absorption.[1] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Ensure arms are fully covered.[4] | To protect skin and clothing from accidental spills or contamination. |
| Respiratory Protection | When handling the solid powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH/MSHA-approved respirator with an appropriate particulate filter (e.g., N95) is required.[2][3][4] | To prevent inhalation of dust, which may cause respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
This protocol is designed to minimize exposure and ensure safe handling of this compound.
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination. Do not wear gloves outside of the laboratory.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][7]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[8] Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3][9] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[10]
-
Containerization: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[9][10]
-
Disposal: Dispose of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.[8][10][11] Never pour this chemical or its solutions down the drain.[8]
Workflow for Handling this compound
Caption: A flowchart outlining the safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. fishersci.es [fishersci.es]
- 10. benchchem.com [benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
